Product packaging for (E)-m-Coumaric acid(Cat. No.:CAS No. 14755-02-3)

(E)-m-Coumaric acid

Katalognummer: B088165
CAS-Nummer: 14755-02-3
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: KKSDGJDHHZEWEP-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Hydroxycinnamic acid, also known as m-coumaric acid, is a hydroxycinnamic acid derivative that serves as a significant metabolite of dietary polyphenols, particularly those found in whole grains and various fruits . It is produced endogenously through the metabolism of compounds like caffeic acid by the gut microflora, making it a compound of considerable interest in the study of host-microbiome interactions and nutrient bioavailability . Its presence and concentration in human biofluids are diet-dependent, and it is efficiently absorbed and transported in the body via monocarboxylic acid transporters (MCTs) . Due to this pathway, research into 3-Hydroxycinnamic acid provides valuable insights into the mechanisms of how plant-based nutrients and their metabolites exert health effects . Beyond its role as a biomarker for the consumption of foods like olives, corn, and beer, its fundamental properties as a phenolic compound position it as a relevant molecule for investigations in oxidative stress, inflammation, and general cellular signaling pathways . This reagent is essential for scientists conducting in vitro studies to elucidate the complex journey of phenolic compounds from the diet to systemic circulation and their subsequent biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B088165 (E)-m-Coumaric acid CAS No. 14755-02-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336224
Record name trans-m-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14755-02-3, 588-30-7
Record name trans-3-Hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14755-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Coumaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnamic acid, m-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-m-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-HYDROXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 194 °C
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (E)-m-Coumaric Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

(E)-m-Coumaric acid , also known as (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid or 3-hydroxycinnamic acid, is a phenolic compound belonging to the class of hydroxycinnamic acids.[1][2] As a secondary metabolite in various plants and a component of the human diet, it has garnered significant interest within the scientific community for its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is one of three isomers of coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[2] The "m-" or "meta-" designation indicates that the hydroxyl group is at the C3 position of the phenyl ring. The "(E)-" prefix denotes the trans configuration of the carbon-carbon double bond in the acrylic acid side chain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Synonyms m-Coumaric acid, 3-Hydroxycinnamic acid, meta-Coumaric acid
CAS Number 14755-02-3[4]
Chemical Formula C₉H₈O₃
Molecular Weight 164.16 g/mol [2]
SMILES O=C(O)/C=C/c1cc(O)ccc1
InChI Key KKSDGJDHHZEWEP-SNAWJCMRSA-N

Physicochemical Properties

This compound is a solid at room temperature and its appearance can range from off-white to yellow.[3] Its solubility and acidity are key parameters for its biological activity and formulation.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid, Off-white to yellow[3]
Melting Point 192-196 °C[4]
pKa Approximately 4.48 (carboxylic acid), 10.35 (phenolic hydroxyl)
Solubility Soluble in DMSO (100 mg/mL), sparingly soluble in water

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry reactions. A common and effective method is the Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde (B18108) and malonic acid.

Materials:

  • 3-hydroxybenzaldehyde

  • Malonic acid

  • Pyridine (B92270) (catalyst)

  • Piperidine (B6355638) (catalyst)

  • 1,4-Dioxane (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) and malonic acid (3 equivalents) in 1,4-dioxane.

  • Add a catalytic amount of pyridine and piperidine to the mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Reactants: 3-hydroxybenzaldehyde Malonic acid solvent Solvent: 1,4-Dioxane start->solvent catalyst Catalysts: Pyridine Piperidine solvent->catalyst reflux Reflux catalyst->reflux acidification Acidification (HCl) reflux->acidification filtration Filtration acidification->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its phenolic structure which allows it to act as an antioxidant.

Antioxidant Activity

The antioxidant capacity of this compound stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This activity can be quantified using various in vitro assays.

This protocol details the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compound or control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, which may be linked to its ability to inhibit the production of pro-inflammatory mediators.

This in vitro assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the heat-induced denaturation of egg albumin.

Materials:

  • This compound

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of egg albumin (e.g., 1% v/v) in PBS.

  • Prepare various concentrations of this compound and diclofenac sodium.

  • In test tubes, mix the egg albumin solution with the different concentrations of the test compound or control.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value is determined from the dose-response curve.

Enzyme Inhibition

This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase.

Table 3: Quantitative Data on Biological Activities of Coumaric Acid Isomers

ActivityCompoundAssayIC₅₀ Value
Tyrosinase Inhibitionp-Coumaric acid ethyl esterMushroom Tyrosinase4.89 µg/mL[5][6]
Tyrosinase Inhibitionm-Coumaric acidEpidermis TyrosinaseDose-dependent inhibition (0-0.98 mM)[3]

Note: Quantitative data for this compound is limited in the literature; data for its isomers and derivatives are provided for context.

Signaling Pathway Modulation

The biological effects of coumaric acid isomers are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, studies on the closely related p-coumaric acid suggest potential involvement in the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory effects.[7][8][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB IkBa->IkBa_NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkBa->Ubiquitination &\nDegradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n IkBa_NFkB->NFkB DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Stimuli Inflammatory Stimuli Stimuli->IKK mCA This compound mCA->IKK Inhibition G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Release Keap1_Nrf2 Keap1-Nrf2 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Ubiquitination &\nDegradation Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination &\nDegradation ARE ARE Nrf2_n->ARE Antioxidant_genes Antioxidant Gene Transcription ARE->Antioxidant_genes Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Modification mCA This compound mCA->Keap1 Activation

References

(E)-m-Coumaric Acid: A Comprehensive Technical Guide on Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as (E)-3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. While less abundant and studied than its isomer, p-coumaric acid, m-coumaric acid is gaining interest for its potential biological activities and its role as a metabolite of more complex polyphenols. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is found in a variety of plant-based foods and beverages, often at lower concentrations than its para-isomer. Its presence is frequently the result of the metabolism of other phenolic compounds by gut microflora.

Table 1: Quantitative Data of m-Coumaric Acid in Natural Sources

Natural SourceConcentrationReference(s)
Virgin Olive Oil0.00 - 0.03 mg/100g[1]
Beer (Italian Lager)0.01 mg/100mL[2]
VinegarPresent, but quantification varies[3]

Note: Data for this compound is limited, and the table reflects available quantitative analyses. Further research is needed to establish a more comprehensive profile of its distribution in the plant kingdom.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. While the pathway for p-coumaric acid is well-established, the specific steps leading to the meta-hydroxylated form are less clear. Based on current understanding of phenylpropanoid metabolism, a plausible biosynthetic route is proposed.

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. The key step to forming m-coumaric acid is the hydroxylation at the meta-position of the phenyl ring. This reaction is likely catalyzed by a specific hydroxylase enzyme. While cinnamate (B1238496) 4-hydroxylase (C4H) is responsible for the formation of p-coumaric acid, the direct meta-hydroxylation of cinnamic acid is not the primary route. Instead, evidence suggests that meta-hydroxylation, catalyzed by enzymes from the CYP98A family (a type of p-coumaroyl ester 3'-hydroxylase), acts on esters of p-coumaric acid, such as p-coumaroyl-shikimate or p-coumaroyl-quinate[4][5]. Subsequent enzymatic cleavage of the ester linkage would then release m-coumaric acid.

Proposed Biosynthetic Pathway of this compound

m-Coumaric Acid Biosynthesis cluster_enzymes Enzymes L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic->p_Coumaroyl_CoA 4CL p_Coumaroyl_Shikimate p-Coumaroyl-Shikimate p_Coumaroyl_CoA->p_Coumaroyl_Shikimate HCT Caffeoyl_Shikimate Caffeoyl-Shikimate p_Coumaroyl_Shikimate->Caffeoyl_Shikimate C3'H (CYP98A) m_Coumaric_Acid This compound Caffeoyl_Shikimate->m_Coumaric_Acid Proposed Hydrolysis/ Further Steps PAL PAL: Phenylalanine Ammonia-Lyase 4CL 4CL: 4-Coumarate:CoA Ligase HCT HCT: Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase C3'H C3'H: p-Coumaroyl Shikimate 3'-Hydroxylase

Proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction of Hydroxycinnamic Acids from Plant Material

This protocol describes a general method for the extraction of free and bound hydroxycinnamic acids, which can be adapted for the analysis of this compound.

1. Sample Preparation:

  • Lyophilize and grind the plant material to a fine powder.

2. Extraction of Free Phenolic Acids:

  • Extract the powdered sample with 80% methanol (B129727) at a 1:10 (w/v) ratio with continuous stirring for 2 hours at room temperature.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice on the remaining solid residue.

  • Combine the supernatants and evaporate the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with HCl and extract the free phenolic acids with ethyl acetate (B1210297).

3. Alkaline Hydrolysis for Extraction of Bound Phenolic Acids:

  • The solid residue from the free phenolic acid extraction is subjected to alkaline hydrolysis to release ester-bound phenolic acids.

  • Add 2 M NaOH to the residue and incubate at room temperature for 4 hours with stirring in a nitrogen atmosphere to prevent oxidation.

  • Acidify the mixture to pH 2 with HCl.

  • Extract the released phenolic acids with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of coumaric acid isomers.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for optimal separation.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-5 min, 10% B

    • 5-20 min, linear gradient to 30% B

    • 20-25 min, linear gradient to 50% B

    • 25-30 min, hold at 50% B

    • 30-35 min, return to 10% B

    • 35-40 min, re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector monitoring at wavelengths relevant for hydroxycinnamic acids (e.g., 280 nm and 320 nm).

  • Quantification: Based on a calibration curve generated using an authentic standard of this compound.

Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of this compound.

  • LC Conditions: Similar to the HPLC method described above, but often with smaller particle size columns (e.g., <2 µm) for ultra-high performance.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for m-coumaric acid. The precursor ion will be the deprotonated molecule [M-H]⁻, which for m-coumaric acid is m/z 163.

    • Fragmentation: Collision-induced dissociation (CID) is used to generate characteristic product ions. A common fragmentation for hydroxycinnamic acids is the loss of CO2 (44 Da), resulting in a product ion of m/z 119 for m-coumaric acid.

Experimental Workflow for Analysis of this compound

Experimental_Workflow Start Plant Material Prep Sample Preparation (Grinding, Lyophilization) Start->Prep Extract_Free Extraction of Free Phenolic Acids Prep->Extract_Free Hydrolysis Alkaline Hydrolysis of Residue Prep->Hydrolysis For bound acids Analysis Analysis Extract_Free->Analysis Extract_Bound Extraction of Bound Phenolic Acids Hydrolysis->Extract_Bound Extract_Bound->Analysis HPLC HPLC-DAD (Quantification) Analysis->HPLC LCMS LC-MS/MS (Identification & Quantification) Analysis->LCMS End Data Interpretation HPLC->End LCMS->End

Workflow for the extraction and analysis of this compound.

Conclusion

This compound represents an intriguing, yet understudied, member of the hydroxycinnamic acid family. While its natural abundance appears to be lower than its p-isomer, its presence in common dietary sources and its potential role as a bioactive compound warrant further investigation. The biosynthetic pathway, likely involving meta-hydroxylation of a p-coumaroyl ester intermediate, presents an interesting area for future research in plant metabolic engineering. The analytical methods outlined in this guide provide a solid foundation for researchers to explore the occurrence and biological significance of this compound. As research continues, a clearer picture of the role and potential applications of this compound in health and disease will undoubtedly emerge.

References

Spectroscopic Profile of (E)-m-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-m-Coumaric acid, also known as trans-3-hydroxycinnamic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry, natural product analysis, and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (δ) in ppmMultiplicity
H-27.305Multiplet
H-47.143Doublet
H-56.897Doublet of Doublets
H-67.059Singlet
H-α6.462Doublet
H-β7.305Multiplet

Solvent: D₂O, Reference: DSS

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Atom NumberChemical Shift (δ) in ppm
C-1133.029
C-2122.937
C-3158.543
C-4116.615
C-5143.189
C-6127.178
C-α119.326
C-β139.606
C=O178.42

Solvent: D₂O, Reference: DSS[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for m-Coumaric Acid

Wavenumber (cm⁻¹)Assignment
~3400-2500O-H stretch (carboxylic acid and phenol), C-H stretch (aromatic and vinyl)
~1680C=O stretch (conjugated carboxylic acid)
~1630C=C stretch (alkene)
~1600, 1580, 1450C=C stretch (aromatic ring)
~1300O-H bend (phenol)
~1250C-O stretch (phenol)
~980=C-H bend (trans-alkene)

Note: The provided data is for 3-hydroxycinnamic acid; the stereochemistry was not explicitly stated in the source.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for m-Coumaric Acid

m/zInterpretation
164[M]⁺ (Molecular Ion)
147[M-OH]⁺
119[M-COOH]⁺
91[C₇H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is accurately weighed.

  • The sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆, is added for chemical shift calibration.

  • The solution is thoroughly mixed until the sample is completely dissolved.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve high homogeneity.

  • For ¹H NMR, a standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (DSS or TMS at 0.00 ppm).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded. The spectrometer scans the mid-infrared range (typically 4000-400 cm⁻¹).

  • Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • For GC-MS analysis, the sample may be derivatized (e.g., with a silylating agent like BSTFA) to increase its volatility.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source of the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Processing:

  • A mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • The molecular ion peak ([M]⁺) is identified to determine the molecular weight.

  • The fragmentation pattern is analyzed to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Counts Generate Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

(E)-m-Coumaric acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as trans-3-hydroxycinnamic acid) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental protocols for their work with this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure organic solvents. The data presented below is crucial for designing crystallization processes, formulating solutions for biological assays, and developing drug delivery systems.

Solubility in Pure Organic Solvents

The solubility of this compound in several alcohols and esters was measured using the gravimetric method at temperatures ranging from 293.15 K to 333.15 K.[1][2] The experimental results indicate that alcohol solvents are more effective at dissolving this compound than ester solvents, which aligns with the "like dissolves like" principle.[1][2] The order of solubility in the tested solvents is as follows: isopropanol (B130326) > ethanol (B145695) > methanol (B129727) > n-propanol > n-butanol > isobutanol > methyl acetate (B1210297) > ethyl acetate > n-propyl acetate.[1] Methanol is highlighted as a particularly suitable solvent for industrial crystallization due to the high solubility and the steep temperature-dependent solubility curve.[1][2]

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (K)

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolMethyl AcetateEthyl Acetaten-Propyl Acetate
293.150.08830.09120.07650.09310.06540.05430.04320.03870.0312
298.150.10450.10780.09030.11010.07730.06420.05110.04570.0369
303.150.12310.12680.10610.12950.09110.07580.06030.05390.0436
308.150.14450.14890.12460.15210.10710.08940.07120.06360.0514
313.150.16910.17450.14620.17860.12580.10540.08390.07510.0607
318.150.19740.20390.17120.20930.14780.12390.09880.08830.0714
323.150.22980.23760.19990.24490.17320.14540.11620.10390.0840
328.150.26710.27640.23310.28590.20230.17020.13640.12210.0987
333.150.30990.32090.27060.33240.23610.19880.15980.14330.1158

Data sourced from the American Chemical Society publication on the solubility of trans-3-hydroxycinnamic acid.[1][2]

Solubility in Cosolvent Mixtures

The solubility of this compound has also been investigated in ethanol and ethyl acetate cosolvent mixtures.[1] Interestingly, the solubility in these mixtures can be significantly higher than in either of the pure solvents, a phenomenon known as cosolvency.[1] The peak solubility is observed when the mass fraction of ethanol is 0.5.[1]

Experimental Protocols

The following sections detail the methodologies for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is widely used for its accuracy and applicability across a range of solvents.[2]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 25 mL) of the selected solvent in a sealed conical flask.[2]

  • Equilibration: Place the sealed flask in a water bath oscillator and shake for a sufficient time (e.g., over 24 hours) to ensure the solution reaches saturation.[2] Maintain a constant temperature throughout this process.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, temperature-controlled syringe.

  • Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container and evaporate the solvent under vacuum at an appropriate temperature until a constant weight of the solid residue is achieved.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the tare weight of the container from the final weight. The mole fraction solubility is then calculated based on the mass of the solute and the mass of the solvent in the sampled aliquot.

Enhancing Aqueous Solubility through pH Adjustment

For biological assays requiring aqueous solutions, the solubility of phenolic compounds like m-coumaric acid can be enhanced by adjusting the pH.[3]

Protocol:

  • pH-Solubility Profile: If not already known, determine the solubility of this compound across a range of pH values to identify the optimal pH for dissolution.[3]

  • Stock Solution Preparation: Prepare a concentrated stock solution by dissolving the compound in a dilute, sterile basic solution (e.g., 10-100 mM NaOH).[3] This deprotonates the phenolic hydroxyl and carboxylic acid groups, forming a more soluble salt.

  • Dilution and Neutralization: Add the concentrated alkaline stock solution to the aqueous assay buffer. The buffering capacity of the medium should be sufficient to bring the final pH to the desired physiological range (e.g., pH 7.4).[3]

  • Verification: After dilution, visually inspect for any precipitation and measure the final pH of the assay medium to ensure it is within the acceptable range for the experiment.[3]

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

G cluster_workflow Experimental Workflow for m-Coumaric Acid Analysis A Sample Preparation (e.g., Extraction from matrix) B Filtration A->B C HPLC/UPLC Analysis B->C D Detection (e.g., UV/Vis, MS) C->D E Quantification D->E

Caption: A generalized experimental workflow for the analysis of m-coumaric acid.

G cluster_pathway Simplified Signaling Pathway of m-Coumaric Acid's Anti-Inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK mCA m-Coumaric Acid mCA->NFkB Inhibition mCA->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Inhibition of NF-κB and MAPK pathways by m-coumaric acid.

References

(E)-m-Coumaric acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of (E)-m-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. Due to the limited availability of data specifically for the meta isomer, this guide also draws upon findings from its more extensively studied isomers, o-coumaric acid and p-coumaric acid, to infer potential stability and degradation characteristics.

Introduction to this compound

This compound, also known as (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid. These compounds are derivatives of cinnamic acid and are characterized by a phenyl group, a three-carbon side chain, and a carboxylic acid group. The isomers of coumaric acid (ortho, meta, and para) are distinguished by the position of the hydroxyl group on the phenyl ring[1]. m-Coumaric acid is found in various natural sources, including vinegar, and is a microbial metabolite of caffeic acid in the gut[1][2].

Stability of this compound

pH Stability

The stability of phenolic compounds is significantly influenced by pH. While specific studies on m-coumaric acid are lacking, related hydroxycinnamic acids like ferulic acid have shown resistance to major pH-induced degradation[3]. Generally, phenolic compounds are more stable in acidic conditions compared to alkaline conditions, where the potential for oxidation increases.

Thermal Stability

Studies on p-coumaric acid indicate that it is a thermally unstable compound that undergoes decarboxylation upon heating[4]. Thermal sterilization processes can also lead to dimerization[5][6]. It is plausible that this compound would exhibit similar susceptibility to thermal degradation.

Photostability

Exposure to light, particularly UV radiation, is a known factor in the degradation of hydroxycinnamic acids. The primary photodegradation pathway is the isomerization of the (E)-isomer to the (Z)-isomer[7]. This trans-cis isomerization has been extensively studied in p-coumaric acid[8]. For o-coumaric acid esters, this photoisomerization is followed by lactonization to form coumarin[9].

Table 1: Summary of Inferred Stability of this compound

ConditionInferred Stability Profile for this compoundReference (based on isomers)
pH Likely more stable in acidic to neutral pH. Susceptible to degradation in alkaline conditions.[3]
Temperature Expected to be thermally labile, potentially undergoing decarboxylation and dimerization at elevated temperatures.[4][5][6]
Light (UV) Susceptible to (E) to (Z) isomerization. Further reactions may occur depending on the specific conditions.[7][8][9]
Storage (Solid) As a crystalline solid, it is likely to have good long-term stability at room temperature, similar to p-coumaric acid which is stable for at least 4 years.[10]

Degradation Pathways

The degradation of this compound can proceed through several pathways, including photodegradation, thermal degradation, and microbial degradation. The following sections outline the likely degradation pathways, primarily inferred from studies on its isomers.

Photodegradation Pathway

The most documented photodegradation pathway for coumaric acids is the isomerization from the (E) (trans) configuration to the (Z) (cis) configuration upon exposure to UV light.

Photodegradation E_m_Coumaric_Acid This compound Z_m_Coumaric_Acid (Z)-m-Coumaric Acid E_m_Coumaric_Acid->Z_m_Coumaric_Acid UV Light Further_Products Further Degradation Products Z_m_Coumaric_Acid->Further_Products

Caption: Photoisomerization of this compound.

Thermal Degradation Pathway

At elevated temperatures, the primary degradation pathway for coumaric acids is decarboxylation, leading to the formation of vinylphenols. For m-coumaric acid, this would result in 3-vinylphenol.

Thermal_Degradation m_Coumaric_Acid m-Coumaric Acid Vinylphenol 3-Vinylphenol m_Coumaric_Acid->Vinylphenol Heat (Δ) CO2 CO2 m_Coumaric_Acid->CO2 Heat (Δ)

Caption: Thermal decarboxylation of m-coumaric acid.

Microbial Degradation Pathways

Microorganisms employ various enzymatic pathways to degrade hydroxycinnamic acids. Based on the metabolism of p-coumaric acid by different microbes, several potential pathways for m-coumaric acid can be proposed.

Some bacteria can decarboxylate coumaric acids to their corresponding vinylphenols.

Microbial_Decarboxylation m_Coumaric_Acid m-Coumaric Acid Vinylphenol 3-Vinylphenol m_Coumaric_Acid->Vinylphenol Phenolic Acid Decarboxylase

Caption: Microbial decarboxylation of m-coumaric acid.

A common microbial degradation pathway involves the shortening of the acrylic acid side chain to a carboxylic acid group, which would convert m-coumaric acid to 3-hydroxybenzoic acid.

Microbial_Side_Chain_Oxidation m_Coumaric_Acid m-Coumaric Acid Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid m_Coumaric_Acid->Hydroxybenzoic_Acid Side-chain oxidation Further_Metabolism Further Metabolism (Ring Fission) Hydroxybenzoic_Acid->Further_Metabolism

Caption: Microbial side-chain oxidation of m-coumaric acid.

Experimental Protocols

Detailed experimental protocols for studying the stability and degradation of this compound are not explicitly available. However, established methods for related compounds can be adapted.

General Experimental Workflow for Stability Studies

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Working_Solutions Prepare Working Solutions in Relevant Media Stock_Solution->Working_Solutions pH_Stress Incubate at Different pH Values Working_Solutions->pH_Stress Temp_Stress Incubate at Different Temperatures Working_Solutions->Temp_Stress Light_Stress Expose to Controlled Light (UV/Vis) Working_Solutions->Light_Stress Sampling Sample at Time Intervals pH_Stress->Sampling Temp_Stress->Sampling Light_Stress->Sampling HPLC_Analysis Analyze by HPLC-DAD/MS Sampling->HPLC_Analysis Data_Analysis Determine Degradation Rate and Identify Products HPLC_Analysis->Data_Analysis

Caption: General workflow for stability testing.

Protocol for Photodegradation Study

This protocol is adapted from a method for studying the photodegradation of 2-methoxycinnamic acid[11].

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol (B129727) or ethanol.

    • Dilute the stock solution with the desired reaction medium (e.g., purified water, buffer of a specific pH) to the target initial concentration (e.g., 10 mg/L).

  • Experimental Setup:

    • Use a photoreactor with a quartz vessel to allow UV light penetration.

    • Employ a UV lamp with a known spectral output (e.g., medium-pressure mercury lamp).

    • Maintain a constant temperature using a cooling system.

    • Ensure continuous stirring of the solution.

  • Procedure:

    • Fill the reactor with the working solution of this compound.

    • Start the stirrer and then the UV lamp to initiate the reaction.

    • Withdraw aliquots at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

    • Immediately filter the samples through a 0.22 µm syringe filter into HPLC vials to stop any further reaction.

  • Analysis:

    • Analyze the samples using a validated HPLC method to quantify the remaining this compound and detect the formation of the (Z)-isomer and other degradation products.

Protocol for Thermal Degradation Study
  • Sample Preparation:

    • Prepare solutions of this compound in the desired matrix (e.g., buffer at a specific pH).

    • Dispense aliquots into sealed vials suitable for heating.

  • Procedure:

    • Place the vials in a temperature-controlled oven or water bath at the desired temperatures (e.g., 60, 80, 100, 121 °C).

    • Remove vials at specific time intervals.

    • Cool the vials rapidly to stop the degradation process.

  • Analysis:

    • Analyze the samples by HPLC to determine the concentration of remaining this compound and identify degradation products.

    • For volatile products like 3-vinylphenol, headspace GC-MS analysis may be required.

Protocol for Microbial Degradation Study
  • Culture Preparation:

    • Select a relevant microorganism or a mixed microbial culture.

    • Grow the culture in a suitable medium until it reaches the desired growth phase (e.g., mid-log phase).

  • Procedure:

    • Introduce a sterile solution of this compound into the microbial culture to a final desired concentration.

    • Incubate the culture under controlled conditions (temperature, aeration, pH).

    • Collect samples of the culture medium at various time points.

    • Separate the microbial cells from the supernatant by centrifugation or filtration.

  • Analysis:

    • Analyze the supernatant using HPLC-DAD or LC-MS to monitor the disappearance of this compound and the appearance of metabolites.

    • Characterize the identified metabolites using techniques like NMR and high-resolution mass spectrometry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of coumaric acids and their degradation products[12][13].

  • Stationary Phase: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., with formic acid, acetic acid, or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common for separating the parent compound from its degradation products.

  • Detection:

    • Diode-Array Detector (DAD) or UV-Vis Detector: Suitable for quantification, with detection wavelengths typically around 310-325 nm for the (E)-isomer. The (Z)-isomer will have a slightly different absorption maximum.

    • Mass Spectrometry (MS): Provides structural information for the identification of unknown degradation products.

Table 2: Example HPLC Method Parameters for Coumaric Acid Analysis

ParameterTypical Value/ConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14]
Mobile Phase A Water with 0.1% Formic Acid[15]
Mobile Phase B Acetonitrile or Methanol[15]
Flow Rate 0.8 - 1.0 mL/min[14][16]
Detection DAD at ~310 nm[14]
Injection Volume 10 - 20 µL[14]
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Conclusion

While specific data on the stability and degradation of this compound is limited, a reasonable understanding can be built by drawing parallels with its isomers. It is expected to be susceptible to degradation by light (isomerization), heat (decarboxylation), and certain microorganisms (side-chain oxidation or decarboxylation). The provided experimental frameworks can be adapted by researchers to generate specific stability and degradation data for this compound, which is crucial for its development in pharmaceutical and other applications. Further research is warranted to fully characterize the stability profile and degradation pathways of this specific isomer.

References

A Comprehensive Technical Guide to the Biological Activity of (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. As a secondary metabolite synthesized by plants through the shikimic acid pathway, it is found in a variety of dietary sources, including cereals, fruits, and vegetables. While its isomers, p-coumaric and o-coumaric acid, have been extensively studied, m-coumaric acid is also gaining significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological effects, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development endeavors.

Antioxidant Activity

The antioxidant capacity of m-coumaric acid is a cornerstone of its biological function, enabling it to mitigate oxidative stress implicated in numerous pathologies. This activity is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.

Quantitative Data: Radical Scavenging Activity

The efficacy of m-coumaric acid as an antioxidant has been quantified using various in vitro assays. While specific IC50 values for this compound are less commonly reported than for its para-isomer, studies consistently demonstrate its potent radical-scavenging capabilities.[1] In contrast, some assays have found it to be a less potent antioxidant compared to other hydroxycinnamic acids like caffeic or ferulic acid, which possess additional hydroxyl or methoxy (B1213986) groups that enhance their antioxidant potential.[1][2]

Assay TypeTest SystemResultReference
DPPH Radical ScavengingChemical AssayInactive or less potent than other HCAs[1]
ORAC (Oxygen Radical Absorbance Capacity)Chemical AssayPotent antioxidant activity[1]
FRAP (Ferric Reducing Antioxidant Power)Chemical AssayLower antioxidant potential than gallic acid[2]

Note: Quantitative data for this compound is often presented in comparative studies. The table reflects its relative activity as described in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging activity of a compound.[3][4][5]

Principle: DPPH is a stable free radical with a characteristic deep purple color and absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant substance, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectroscopic grade)

  • 96-well microplate

  • Microplate spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark to avoid degradation.[5]

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the m-coumaric acid solution to the wells.

    • For the blank, add methanol instead of the test sample. For the control, add the test compound to methanol without DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

Visualization: Free Radical Scavenging

G mCA m-Coumaric Acid (Phenol-OH) H_atom H• mCA->H_atom donates Stable_mCA Stable m-Coumaric Acid Radical mCA->Stable_mCA becomes FR Free Radical (e.g., DPPH•, R•) Stable_Mol Stable Molecule (e.g., DPPH-H, RH) FR->Stable_Mol accepts H• H_atom->FR

Caption: Mechanism of hydrogen atom donation by m-coumaric acid to neutralize a free radical.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. This activity is crucial for its potential in managing chronic inflammatory diseases.

Mechanism of Action

Studies on related hydroxycinnamic acids show that their anti-inflammatory effects are mediated through the inhibition of major inflammatory pathways.[7] this compound is suggested to:

  • Inhibit Pro-inflammatory Cytokines: It can suppress the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] In diabetic rat models, m-coumaric acid treatment significantly reduced the expression of these inflammatory markers in retinal tissue.[8]

  • Downregulate Inflammatory Enzymes: It is known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[7]

  • Modulate Signaling Pathways: The anti-inflammatory action is primarily linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] By preventing the activation of these pathways, m-coumaric acid blocks the transcription of numerous pro-inflammatory genes.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways like NF-κB.[9][10][11]

Principle: This technique involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., phosphorylated IκB, p65 subunit of NF-κB) to visualize and quantify its expression.

Materials:

  • RAW 264.7 macrophage cells or similar

  • LPS (Lipopolysaccharide)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[9]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electrotransfer apparatus.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • Incubate the membrane with a specific primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[9]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_N NF-κB NFkB->NFkB_N translocates IkB_P->NFkB releases Proteasome Proteasome Degradation IkB_P->Proteasome targeted for mCA m-Coumaric Acid mCA->IKK Inhibits DNA DNA NFkB_N->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Cytokines transcribes

Caption: Inhibition of the NF-κB pathway by m-coumaric acid, preventing transcription of inflammatory genes.

Anticancer Activity

This compound exhibits potential as an anticarcinogenic agent through mechanisms that include inducing apoptosis, causing cell cycle arrest, and inhibiting cell proliferation.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

While data for m-coumaric acid is limited, studies on its isomers provide a strong rationale for its investigation. O-coumaric acid has been shown to be effective against human breast cancer cells (MCF-7), and p-coumaric acid has demonstrated inhibitory effects on colon cancer cell lines.[12][13]

IsomerCell LineAssayIC50 / EC50 ValueReference
o-Coumaric AcidMCF-7 (Breast)MTTEC50: 4.95 mM[13][14]
p-Coumaric AcidHCT-15 (Colon)AntiproliferativeIC50: 1400 µmol/L (1.4 mM)[12]
p-Coumaric AcidHT-29 (Colon)AntiproliferativeIC50: 1600 µmol/L (1.6 mM)[12]
p-Coumaric AcidHT-29 (Colon)MTTIC50: 150 µM (Day 1)[15]
p-Coumaric AcidA375 (Melanoma)MTTIC50: 4.4 mM (24h), 2.5 mM (48h)[16]
p-Coumaric AcidB16 (Melanoma)MTTIC50: 4.1 mM (24h), 2.8 mM (48h)[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form insoluble purple formazan (B1609692) crystals.[20] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[20]

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for untreated controls (vehicle only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours in a humidified atmosphere.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Visualization: Apoptotic Pathway Modulation

G mCA m-Coumaric Acid Bcl2 Bcl-2 (Anti-apoptotic) mCA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) mCA->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes release of CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: m-Coumaric acid promotes apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.

Neuroprotective Effects

This compound and its isomers show promise in neuroprotection, primarily by combating oxidative stress and apoptosis in neuronal cells, which are key factors in neurodegenerative diseases and ischemic brain injury.

Mechanism of Action

The neuroprotective properties are multifaceted and include:

  • Antioxidant and Anti-apoptotic Effects: In models of cerebral ischemia, p-coumaric acid has been shown to reduce oxidative damage and improve neurological outcomes, highlighting its strong antioxidant and anti-apoptotic features.[21][22][23]

  • Modulation of Signaling Pathways: p-Coumaric acid protects against corticosterone-induced neurotoxicity by regulating the phosphorylation of key signaling proteins, including ERK1/2, Akt, mTOR, and the transcription factor CREB (cAMP response element-binding protein).[24]

  • Activation of Autophagy: In models of amyotrophic lateral sclerosis (ALS), p-coumaric acid was found to reduce the accumulation of mutant SOD1 protein aggregates and prevent neurotoxicity by activating autophagy, a cellular process for clearing damaged components.[25]

Visualization: Neuroprotective Signaling Workflow

G mCA m-Coumaric Acid PI3K PI3K mCA->PI3K Activates ERK ERK1/2 mCA->ERK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates mTOR->CREB Phosphorylates Survival Neuronal Survival & Protection CREB->Survival Promotes

Caption: Neuroprotective signaling activated by m-coumaric acid via Akt, ERK, and CREB pathways.

Conclusion

This compound is a biologically active phenolic compound with significant therapeutic potential. Its well-documented antioxidant properties form the basis for its potent anti-inflammatory, anticancer, and neuroprotective effects. The ability to modulate critical cellular signaling pathways, including NF-κB, MAPKs, and Akt/mTOR, underscores its potential as a multi-target agent for complex diseases. While much of the detailed quantitative data and mechanistic insight comes from studies on its isomers, particularly p-coumaric acid, the evidence strongly supports the continued investigation of m-coumaric acid as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its specific pharmacokinetic profile and to validate its efficacy in preclinical and clinical settings.

References

An In-depth Technical Guide on the Antioxidant Potential of (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant sources. Like its isomers, ortho- and para-coumaric acid, it has garnered interest for its potential health benefits, particularly its antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of this compound, focusing on its mechanisms of action, quantitative antioxidant activity, and relevant experimental protocols. While research specifically on the m-isomer is less extensive than on the p-isomer, this guide consolidates the available data and draws logical inferences from comparative studies and the broader knowledge of hydroxycinnamic acids.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be exerted through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems.

2.1. Direct Radical Scavenging

Phenolic compounds like m-coumaric acid can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing cellular damage. The presence of a hydroxyl group on the phenyl ring is crucial for this activity.

2.2. Modulation of Cellular Signaling Pathways

Beyond direct scavenging, hydroxycinnamic acids are known to influence key signaling pathways that regulate the expression of antioxidant and cytoprotective enzymes. While direct evidence for m-coumaric acid is still emerging, the well-studied p-coumaric acid provides a strong model for its likely mechanisms.

2.2.1. Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize ROS. Studies on p-coumaric acid have demonstrated its ability to activate the Nrf2 pathway, and it is plausible that m-coumaric acid shares this capability.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m_Coumaric_acid This compound (Putative Activator) Keap1 Keap1 m_Coumaric_acid->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n->ARE Binds

Putative Nrf2/ARE signaling pathway activation by this compound.

2.2.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli. Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress can lead to the aberrant activation of these pathways, contributing to cellular damage. Studies on p-coumaric acid have shown that it can modulate MAPK signaling, often by inhibiting the phosphorylation of p38, ERK, and JNK, thereby protecting cells from oxidative stress-induced apoptosis.[2][3] It is hypothesized that m-coumaric acid may exert similar protective effects through the modulation of these pathways.

MAPK_Pathway Oxidative_Stress Oxidative Stress p38 p38 MAPK Oxidative_Stress->p38 JNK JNK Oxidative_Stress->JNK ERK ERK Oxidative_Stress->ERK m_Coumaric_acid This compound (Putative Modulator) m_Coumaric_acid->p38 Inhibits Phosphorylation m_Coumaric_acid->JNK Inhibits Phosphorylation m_Coumaric_acid->ERK Inhibits Phosphorylation Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis ERK->Inflammation

Putative modulation of MAPK signaling pathways by this compound.

Quantitative Antioxidant Activity

A comparative in-vitro study of coumaric acid isomers has shed some light on their relative antioxidant potential. While p-coumaric acid consistently demonstrated superior activity in antiglycation and reduction of ROS in lymphocytes, m-coumaric acid also exhibited antioxidant properties.[4][5] An in vivo study in diabetic rats showed that m-coumaric acid supplementation led to a significant elevation in the levels of antioxidant enzymes such as glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD) in the retina.[6]

The following tables summarize the available quantitative data for the antioxidant activity of coumaric acid isomers. Due to the limited data for m-coumaric acid, values for p-coumaric acid are included for comparative purposes.

Table 1: In Vitro Antioxidant Activity of Coumaric Acid Isomers

Assaym-Coumaric Acid (EC50/IC50)p-Coumaric Acid (EC50/IC50)Reference Compound (EC50/IC50)Notes
DPPH Radical Scavenging> Caffeic Acid255.69 µg/mLAscorbic Acid: 5.40 µg/mLThe TEAC value for m-coumaric acid was reported to be lower than that of p-coumaric acid in one study.[7][8][9]
Hydroxyl Radical Scavenging-4.72 µM-[10]
Antiglycation ActivityLess effective than p-CAMost effective isomer-Qualitative comparison from a study on human serum albumin.[4][5]
ROS Reduction in LymphocytesLess effective than p-CAMost effective isomer-Measured by DCF fluorescence.[4][5]

Table 2: In Vivo Antioxidant Effects of m-Coumaric Acid in Diabetic Rat Retina[6]

ParameterDiabetic Controlm-Coumaric Acid (150 mg/kg)m-Coumaric Acid (300 mg/kg)
GSHSignificantly ReducedSignificantly IncreasedSignificantly Increased
Catalase ActivitySignificantly ReducedSignificantly IncreasedSignificantly Increased
SOD ActivitySignificantly ReducedSignificantly IncreasedSignificantly Increased
Lipid Peroxidation (MDA)Significantly ElevatedDose-dependent DecreaseDose-dependent Decrease

Experimental Protocols

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Add a fixed volume of the DPPH solution to each dilution in a microplate or cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue/green ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the diluted ABTS•+ solution to various concentrations of the test compound or positive control.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

4.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution), test compound solutions, and a standard (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to the test compound solutions.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺.

4.4. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.

  • Materials: Cell line (e.g., HepG2), cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, a radical initiator (e.g., AAPH), test compound, and a positive control (e.g., quercetin).

  • Procedure:

    • Seed cells in a microplate and grow to confluence.

    • Wash the cells and incubate with the DCFH-DA probe and the test compound.

    • After incubation, wash the cells to remove the excess probe and compound.

    • Add the radical initiator to induce oxidative stress.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control.

General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This compound demonstrates notable antioxidant potential, as evidenced by in vivo studies and comparative in vitro analyses with its isomers. While it appears to be a less potent direct radical scavenger and antiglycation agent than its p-isomer, its ability to enhance endogenous antioxidant enzyme levels in vivo suggests a significant protective effect against oxidative stress. The likely mechanisms of action involve the modulation of key signaling pathways such as the Nrf2/ARE and MAPK pathways, though further research is required to confirm these effects specifically for the m-isomer.

For drug development professionals and researchers, this compound represents a promising candidate for further investigation. Future studies should focus on:

  • Comprehensive Quantitative Analysis: Determining the IC50 or equivalent values of this compound in a full panel of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC) to provide a clear quantitative profile.

  • Direct Mechanistic Studies: Elucidating the specific interactions of this compound with components of the Nrf2 and MAPK signaling pathways to confirm its modulatory effects.

  • In Vivo Efficacy Studies: Expanding on the existing in vivo data to evaluate the protective effects of this compound in various models of oxidative stress-related diseases.

  • Structure-Activity Relationship Studies: Further comparative studies with its isomers will help to delineate the structural features that determine the antioxidant potency of coumaric acids.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound as an antioxidant agent can be achieved, paving the way for its potential application in the prevention and treatment of a range of pathological conditions.

References

An In-depth Technical Guide to the Core Basic Properties of (E)-m-Coumaric Acid and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-m-Coumaric acid and p-coumaric acid, isomers of hydroxycinnamic acid, are phenolic compounds found extensively in the plant kingdom.[1] Both isomers are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties, making them subjects of great interest in pharmaceutical research and drug development.[2][3] This technical guide provides a comprehensive comparison of the fundamental physicochemical and biological properties of this compound and p-coumaric acid. It includes a detailed summary of their properties in tabular format, outlines experimental protocols for their characterization, and visualizes key biological signaling pathways modulated by these compounds.

Physicochemical Properties

The positioning of the hydroxyl group on the phenyl ring—meta in m-coumaric acid and para in p-coumaric acid—imparts distinct physicochemical characteristics that influence their biological activity and pharmacokinetic profiles. A summary of these properties is presented below.

PropertyThis compoundp-Coumaric Acid
Molecular Formula C₉H₈O₃C₉H₈O₃
Molecular Weight 164.16 g/mol [4]164.16 g/mol [5]
Melting Point Not explicitly found, but isomers have similar ranges.210 to 213 °C[5]
Water Solubility 1.04 g/L[6]Slightly soluble, ~0.72 mg/mL with warming and sonication[7]
Solubility in Organic Solvents Soluble in DMSO (100 mg/mL)[8]Soluble in ethanol (B145695) (50 mg/mL), DMSO (15 mg/mL), and dimethyl formamide (B127407) (20 mg/mL)[9][10]
pKa₁ (Carboxylic Acid) 4.48[11]4.65 - 4.70[11]
pKa₂ (Phenolic Hydroxyl) 10.35[11]9.92[11]
UV λmax (in Methanol) Exhibits absorption around 275 nm and 330 nm.[12]226, 310 nm[10]

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound and p-coumaric acid is crucial for their development as therapeutic agents. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[13][14]

Protocol:

  • Preparation of Saturated Solution: An excess amount of the coumaric acid isomer is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved coumaric acid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used for accurate quantification.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Excess Solute (Coumaric Acid) C Shake-Flask Equilibration (24-72h) A->C B Solvent (Water) B->C D Phase Separation C->D E Filtration (0.22 µm) D->E F Quantification (UV-Vis/HPLC) E->F G Solubility Determination F->G G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pCA p-Coumaric Acid Action cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (ERK, JNK, p38) LPS->MAPK pCA p-Coumaric Acid pCA->IKK Inhibits pCA->MAPK Inhibits IκBα IκBα Phosphorylation IKK->IκBα NFκB NF-κB Activation (p65/p50 translocation) IκBα->NFκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB->Cytokines iNOS_COX2 iNOS & COX-2 Expression NFκB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2 G cluster_stimulus Inflammatory Stimulus cluster_mCA This compound Action cluster_pathway Signaling Pathway cluster_response Inflammatory Response Stimulus e.g., TNF-α NFκB_activation NF-κB Signaling Activation Stimulus->NFκB_activation mCA This compound mCA->NFκB_activation Inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., IL-1) NFκB_activation->Pro_inflammatory_mediators

References

An In-Depth Technical Guide to the Discovery and History of m-Coumaric Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaric acid, a hydroxy derivative of cinnamic acid, exists as three isomers: ortho (o-), meta (m-), and para (p-coumaric acid), distinguished by the position of the hydroxyl group on the phenyl ring. While p-coumaric acid is the most abundant and extensively studied isomer due to its widespread presence in the plant kingdom, its meta counterpart, m-coumaric acid, possesses a unique profile of biological activities that is increasingly drawing scientific attention.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, comparative properties, and biological significance of m-coumaric acid and its isomers, with a focus on experimental data and methodologies relevant to researchers in the life sciences and drug development.

Discovery and Historical Context

The history of coumaric acid isomers is intrinsically linked to the broader exploration of hydroxycinnamic acids in the 19th century, a period of significant advancement in organic chemistry. While a precise timeline for the discovery of each isomer is not clearly documented in readily available literature, their identification followed the isolation and characterization of related compounds like cinnamic acid and coumarin (B35378).

The Perkin reaction, developed by Sir William Henry Perkin in 1868, was a pivotal moment in the synthesis of cinnamic acids and their derivatives.[1][4] This reaction, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, provided a versatile method for creating α,β-unsaturated aromatic acids.[4][5] It is highly probable that the synthesis and characterization of the three coumaric acid isomers were achieved through variations of this and other classical organic reactions, such as the Knoevenagel condensation, by applying them to the corresponding hydroxybenzaldehydes.[6]

The synthesis of o-coumaric acid, for instance, can be achieved from salicylaldehyde, and its lactonization to form coumarin is a well-documented process.[7] Similarly, m-coumaric acid can be synthesized from m-hydroxybenzaldehyde. The early focus of chemists was often on the more abundant natural products, which explains the wealth of information on p-coumaric acid, a key component of lignocellulose.[3][8] The systematic investigation of the less common isomers, like m-coumaric acid, likely followed as analytical techniques improved and the interest in structure-activity relationships grew.

Comparative Physicochemical and Spectroscopic Properties

A thorough understanding of the distinct properties of each coumaric acid isomer is crucial for their identification, separation, and for elucidating their mechanisms of action. The position of the hydroxyl group significantly influences their physical, chemical, and spectroscopic characteristics.

Propertyo-Coumaric Acidm-Coumaric Acidp-Coumaric Acid
IUPAC Name (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid(2E)-3-(3-hydroxyphenyl)prop-2-enoic acid[1](2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[9]
Molecular Formula C₉H₈O₃[10]C₉H₈O₃[1]C₉H₈O₃[9]
Molar Mass ( g/mol ) 164.16164.16[1]164.16[9]
Melting Point (°C) 214-217191210-213[9]
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite solid[9]
Solubility Slightly soluble in water; soluble in ethanol (B145695), etherSlightly soluble in water; soluble in ethanol, etherSlightly soluble in water; very soluble in ethanol and diethyl ether[9]
CAS Number 614-60-8588-30-7[1]501-98-4[9]

Table 1: Comparative Physicochemical Properties of Coumaric Acid Isomers.

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the coumaric acid isomers.

Spectroscopic Datao-Coumaric Acidm-Coumaric Acidp-Coumaric Acid
¹H NMR (DMSO-d6, δ ppm) ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.2 (t, 1H), ~6.9 (d, 1H), ~6.8 (t, 1H), ~6.4 (d, 1H)~7.5 (d, 1H), ~7.2 (m, 2H), ~7.0 (s, 1H), ~6.8 (d, 1H), ~6.4 (d, 1H)~7.5 (d, 2H), ~7.4 (d, 1H), ~6.8 (d, 2H), ~6.3 (d, 1H)
¹³C NMR (DMSO-d6, δ ppm) ~168, ~156, ~142, ~131, ~128, ~122, ~120, ~117, ~116~168, ~158, ~145, ~136, ~130, ~120, ~118, ~117, ~114~168, ~160, ~145, ~131, ~126, ~117, ~116
UV-Vis (λmax, nm in Methanol) ~275, ~325~278, ~315~295, ~310
Mass Spectrometry (m/z) 164 (M+), 147, 119164 (M+), 147, 119164 (M+), 147, 119

Table 2: Comparative Spectroscopic Data of Coumaric Acid Isomers. (Note: Approximate chemical shifts are provided; actual values may vary depending on experimental conditions.)

Experimental Protocols

Synthesis of m-Coumaric Acid via the Perkin Reaction

A historical and reliable method for the synthesis of coumaric acid isomers is the Perkin reaction. The following protocol is a generalized procedure for the synthesis of m-coumaric acid from m-hydroxybenzaldehyde.

Materials:

  • m-Hydroxybenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate (B1210297)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, filtration apparatus

Procedure:

  • A mixture of m-hydroxybenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous potassium acetate (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated under reflux in an oil bath at 180°C for 5-8 hours with constant stirring.

  • After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the excess anhydride.

  • The solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of crude m-coumaric acid.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization from hot water or ethanol-water mixture yields purified m-coumaric acid.

Isolation of Coumaric Acid Isomers from Natural Sources

Coumaric acids can be isolated from various plant materials. The following is a general protocol for their extraction and separation.

Materials:

  • Plant material (e.g., leaves, stems, fruits)

  • Methanol (B129727) or ethanol

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid

  • Sodium hydroxide

  • Silica (B1680970) gel for column chromatography

  • TLC plates

  • Rotary evaporator

  • Soxhlet apparatus (optional)

Procedure:

  • Extraction: The dried and powdered plant material is extracted with methanol or ethanol using a Soxhlet apparatus or by maceration. The solvent is then removed under reduced pressure using a rotary evaporator.[11]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[12]

  • Hydrolysis: To release esterified coumaric acids, the extract can be subjected to alkaline or acidic hydrolysis. For alkaline hydrolysis, the extract is treated with NaOH solution, followed by acidification to precipitate the free phenolic acids.

  • Chromatographic Separation: The fraction containing the coumaric acids is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the isomers.[12]

  • Identification and Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the desired isomer are combined, and the solvent is evaporated. Further purification can be achieved by preparative TLC or recrystallization.[13]

Comparative Biological Activities

The isomeric position of the hydroxyl group imparts distinct biological activities to each coumaric acid. While p-coumaric acid is known for a broad range of effects, m- and o-coumaric acids exhibit their own unique and sometimes more potent activities in specific assays.

Biological Activityo-Coumaric Acidm-Coumaric Acidp-Coumaric Acid
Antioxidant Activity Moderate radical scavenging activity.Potent antioxidant activity, comparable to or sometimes exceeding p-coumaric acid in certain assays.Well-documented antioxidant and radical scavenging properties.
Anticancer Activity (IC50 values) MCF-7 (Breast Cancer): 4.95 mM[14]Data is less available compared to other isomers.HT-29 (Colon Cancer): 150 µM[15]
Anti-inflammatory Activity Effective in reducing carrageenan-induced paw edema in animal models.Shows anti-inflammatory potential, particularly in the context of diabetic complications.Inhibits the production of pro-inflammatory mediators.[16][17]
Antimicrobial Activity Exhibits antibacterial and antifungal properties.Limited data available.Effective against various bacteria and fungi.

Table 3: Comparative Biological Activities of Coumaric Acid Isomers.

Signaling Pathways

The biological effects of coumaric acid isomers are mediated through their interaction with various cellular signaling pathways.

m-Coumaric Acid Signaling

Recent studies have begun to elucidate the signaling pathways modulated by m-coumaric acid, particularly in the context of diabetic complications. In diabetic rats, m-coumaric acid has been shown to attenuate non-catalytic protein glycosylation in the retina. This protective effect is associated with the normalization of oxidative stress parameters and the prevention of the activation of major pathways involved in hyperglycemia-induced vascular damage.

m_Coumaric_Acid_Signaling

o-Coumaric Acid Signaling

o-Coumaric acid has demonstrated anticarcinogenic activity in human breast cancer cells (MCF-7) by activating multiple pathways. It has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, it can influence cell cycle progression and modulate the expression of cytochrome P450 enzymes involved in carcinogen metabolism.[14]

o_Coumaric_Acid_Signaling

p-Coumaric Acid Signaling

p-Coumaric acid is known to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17] It can inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory genes, and suppress the phosphorylation of MAPKs like ERK, JNK, and p38.[17][18]

p_Coumaric_Acid_Signaling

Conclusion and Future Perspectives

While the scientific community has made significant strides in understanding p-coumaric acid, its isomers, particularly m-coumaric acid, represent a promising frontier for research and development. The unique biological activities of m-coumaric acid, especially its protective effects in diabetic retinopathy, warrant further investigation. Future research should focus on a more detailed elucidation of its mechanisms of action, including the identification of specific molecular targets and signaling pathways. Comparative studies employing standardized assays are crucial to accurately assess the relative potency of the three isomers in various biological systems. Furthermore, the development of efficient and scalable synthesis and isolation protocols for m- and o-coumaric acids will be essential to facilitate their broader investigation and potential therapeutic applications. This in-depth guide serves as a foundational resource for scientists and researchers to build upon, ultimately unlocking the full therapeutic potential of these fascinating natural compounds.

References

The Pivotal Role of (E)-m-Coumaric Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-m-Coumaric acid, a hydroxycinnamic acid, is a key intermediate in the intricate network of plant secondary metabolism. While often overshadowed by its more extensively studied isomer, p-coumaric acid, m-coumaric acid plays a significant role in the phenylpropanoid pathway, serving as a precursor to a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and physiological functions of this compound in plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and metabolic pathways in which this molecule participates. This document aims to be a comprehensive resource for researchers and professionals in plant science and drug development, highlighting the current understanding and future research directions concerning this important metabolite.

Introduction

Phenolic compounds are a vast and diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and adaptation to environmental stresses. Among these, hydroxycinnamic acids are of particular importance due to their central position in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide range of vital compounds, including lignin, flavonoids, stilbenes, and coumarins[1]. This compound (3-hydroxycinnamic acid) is one of the three isomers of coumaric acid, alongside the more abundant ortho- and para-coumaric acids[1][2].

While a significant body of research has focused on p-coumaric acid, the metabolic and signaling roles of m-coumaric acid are less understood. However, its presence in various plant species and its involvement in key metabolic junctions underscore its importance. This guide will delve into the known functions of this compound, drawing comparisons with its isomers where data is available, to provide a comprehensive overview for the scientific community.

Biosynthesis and Metabolism

This compound is synthesized via the phenylpropanoid pathway, which begins with the amino acid phenylalanine. The biosynthesis of coumaric acid isomers is a critical branching point in this pathway, leading to a multitude of downstream products.

Biosynthetic Pathway

The primary route to coumaric acids involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid[3]. The biosynthesis of m-coumaric acid is less direct. While not as common, some plants may utilize specific hydroxylases to introduce a hydroxyl group at the meta position of cinnamic acid. Alternatively, m-coumaric acid can be formed through the metabolism of other phenylpropanoids.

dot

Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL m_Coumaric_acid m_Coumaric_acid Cinnamic_acid->m_Coumaric_acid Hydroxylase (postulated) p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Other_phenolics Other_phenolics m_Coumaric_acid->Other_phenolics Lignin Lignin p_Coumaric_acid->Lignin Flavonoids Flavonoids p_Coumaric_acid->Flavonoids

Caption: Simplified biosynthesis of coumaric acid isomers.

Metabolic Fate

Once synthesized, this compound can undergo various metabolic transformations:

  • Glycosylation: Like other phenolic acids, m-coumaric acid can be glycosylated to form more soluble and less reactive glycosides, which can be stored in the vacuole or transported throughout the plant.

  • Esterification: It can be esterified to other molecules, including other phenolics or cell wall components.

  • Further Hydroxylation and Methylation: Additional enzymatic modifications can lead to the formation of other hydroxycinnamic acid derivatives.

  • Incorporation into Complex Polymers: While p-coumaric acid is a known component of lignin, the extent to which m-coumaric acid is incorporated is less clear and an area for further research[4][5][6].

Physiological Roles of this compound

This compound, along with its isomers, is involved in a range of physiological processes in plants, from structural support to defense against biotic and abiotic stresses.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Coumaric acids are well-documented allelochemicals[7][8]. While most studies focus on p-coumaric acid, m-coumaric acid also exhibits allelopathic properties. The inhibitory effects are concentration-dependent.

Table 1: Allelopathic Effects of Coumaric Acids on Weed Germination and Growth

CompoundTarget SpeciesConcentrationEffectReference
p-Coumaric AcidAmaranthus retroflexus1 mMInhibition of germination and radicle growth[9]
p-Coumaric AcidLolium rigidum0.5 - 2 mMInhibition of germination and seedling growth[9]
m-Coumaric AcidVarious weed speciesNot specifiedGenerally lower activity than p-coumaric acid[8]
Role in Plant Defense

Plants produce a variety of secondary metabolites, including phenolic compounds, in response to pathogen attacks and herbivory. Coumaric acids can act as direct antimicrobial agents or as precursors to phytoalexins.

  • Antimicrobial Activity: this compound has been shown to possess antimicrobial properties against various plant pathogens.

  • Signaling in Defense Responses: There is growing evidence that phenolic acids, including coumaric acid isomers, can act as signaling molecules in plant defense pathways. For instance, p-coumaric acid has been shown to induce the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against necrotrophic pathogens and insect herbivores[10][11][12][13][14]. The specific role of m-coumaric acid in these signaling cascades is an active area of investigation.

dot

Pathogen_attack Pathogen Attack / Herbivory m_Coumaric_acid_accumulation m-Coumaric Acid Accumulation Pathogen_attack->m_Coumaric_acid_accumulation JA_biosynthesis Jasmonic Acid Biosynthesis m_Coumaric_acid_accumulation->JA_biosynthesis (postulated) Defense_gene_expression Defense Gene Expression JA_biosynthesis->Defense_gene_expression Phytoalexin_synthesis Phytoalexin Synthesis Defense_gene_expression->Phytoalexin_synthesis Cell_wall_strengthening Cell Wall Strengthening Defense_gene_expression->Cell_wall_strengthening

Caption: Postulated role of m-coumaric acid in plant defense signaling.

Response to Abiotic Stress

Plants accumulate phenolic compounds in response to various abiotic stresses such as UV radiation, drought, and salinity. These compounds can act as antioxidants, protecting cellular components from oxidative damage. Exogenous application of p-coumaric acid has been shown to mitigate the effects of salt stress in some plant species[15][16]. While specific data for m-coumaric acid is limited, it is likely to contribute to the overall phenolic pool involved in abiotic stress tolerance.

Table 2: Effect of Exogenous p-Coumaric Acid on Plant Growth under Salt Stress

Plant Speciesp-Coumaric Acid ConcentrationSalt Stress LevelObserved EffectReference
Salvia hispanica100 µM150 mM NaClIncreased shoot biomass and chlorophyll (B73375) content[17]
Triticum aestivum50 µM100 mM NaClImproved germination and seedling growth[15]

Experimental Protocols

Accurate quantification and analysis of this compound in plant tissues are essential for understanding its metabolic roles. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Extraction of Phenolic Acids from Plant Material
  • Sample Preparation: Freeze-dry plant material and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under vacuum.

  • Hydrolysis (for bound forms): To release ester-bound coumaric acids, the dried extract can be subjected to alkaline hydrolysis with NaOH, followed by acidification and extraction with an organic solvent like ethyl acetate.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for HPLC analysis.

HPLC Quantification of this compound

A rapid HPLC method can be employed for the baseline resolution of major phenolic acids, including m-coumaric acid[18][19].

  • Column: A polymer-based reverse-phase column (e.g., PRP-1; 4.1 × 150 mm, 5 µm) is effective.

  • Mobile Phase: A gradient elution system is typically used. For example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 40% B

    • 20-25 min: Gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 280 nm and 320 nm.

  • Quantification: Use an external standard curve of authentic this compound.

dot

start Plant Tissue Sample grinding Grinding start->grinding extraction Extraction with 80% Methanol grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation hydrolysis Alkaline Hydrolysis (Optional) reconstitution Reconstitution in Mobile Phase hydrolysis->reconstitution evaporation->hydrolysis evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and quantification of m-coumaric acid.

Conclusion and Future Perspectives

This compound is an integral component of the phenylpropanoid pathway in plants, contributing to a wide array of physiological processes. While its role is often considered in the broader context of coumaric acids, there is a clear need for more focused research on the specific functions and metabolic pathways of the meta-isomer. Future research should aim to:

  • Elucidate the specific biosynthetic pathway of this compound in different plant species.

  • Conduct comparative studies to differentiate the physiological effects of m-, o-, and p-coumaric acids.

  • Investigate the signaling roles of this compound in plant defense and stress responses, particularly its interaction with phytohormone signaling pathways.

  • Explore the potential applications of this compound and its derivatives in agriculture (e.g., as natural herbicides or disease resistance inducers) and medicine, given the known bioactive properties of phenolic compounds.

A deeper understanding of the nuanced roles of this compound will not only advance our fundamental knowledge of plant metabolism but also open up new avenues for the development of novel products in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Note: Quantitative Analysis of (E)-m-Coumaric Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-m-Coumaric acid is a hydroxycinnamic acid, a class of organic compounds that are hydroxy derivatives of cinnamic acid. It is one of three isomers of coumaric acid, alongside p-coumaric acid and o-coumaric acid. These compounds are found in a variety of edible plants and are of interest to researchers for their antioxidant properties and potential health benefits. Accurate quantification of this compound in various samples is crucial for quality control, pharmacokinetic studies, and research in food science and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier. The acidic mobile phase ensures that the coumaric acid is in its protonated form, leading to better retention and peak shape. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile (B52724)
Gradient Elution 0-15 min: 15-40% B15-20 min: 40-15% B20-25 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 270-320 nm (Optimal at ~278 nm)
Run Time 25 minutes

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727). Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (pre-mixed at the initial gradient composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample and extract with methanol (e.g., 1 g of sample in 10 mL of methanol).

  • Sonication/Agitation: Sonicate or vortex the sample for 20-30 minutes to ensure efficient extraction of the analyte.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

4. Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) Intra-day and Inter-day RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Quantitative Data Summary

The following tables present a summary of typical quantitative data for the HPLC analysis of coumaric acid isomers. While specific values for this compound may vary slightly, these provide a good reference.

Table 1: HPLC Methods for Coumaric Acid Analysis

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Method 1[2]Newcrom BH (mixed-mode)Acetonitrile and Water with Phosphoric Acid bufferNot Specified270
Method 2[3]RP-C18 (250x4.6 mm, 5 µm)Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)1.0310
Method 3[4]Not SpecifiedWater:Acetonitrile (77:23) with Formic Acid (pH 3.5)0.7305
Method 4[5]Gemini C18 (250x4.6 mm, 3 µm)Gradient of 0.5% Phosphoric Acid and Acetonitrile0.8280

Table 2: Validation Parameters for a p-Coumaric Acid HPLC Method

ParameterResult
Linearity Range[3]2–10 µg/mL
Regression Coefficient (R²)[3]0.999
LOD[3]0.302 µg/mL
LOQ[3]0.99 µg/mL
Precision (%RSD)[3]< 2.0

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_std_prep Standard Preparation (Stock & Working Solutions) node_injection Inject Standards & Samples (20 µL) node_std_prep->node_injection Standards node_sample_prep Sample Preparation (Extraction, Centrifugation, Filtration) node_sample_prep->node_injection Samples node_hplc_system HPLC System (C18 Column, Gradient Elution) node_detection UV Detection (~278 nm) node_hplc_system->node_detection node_injection->node_hplc_system node_chromatogram Obtain Chromatograms node_detection->node_chromatogram node_calibration Generate Calibration Curve (Peak Area vs. Concentration) node_chromatogram->node_calibration Standard Data node_quantification Quantify this compound in Samples node_chromatogram->node_quantification Sample Data node_calibration->node_quantification

Caption: Workflow for this compound quantification by HPLC.

The described HPLC method is suitable for the selective and accurate quantification of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile provides good resolution and peak shape. The method can be validated according to standard guidelines to ensure reliable results for research, quality control, and other applications in the pharmaceutical and food industries.

References

Application Notes and Protocols for the Extraction of (E)-m-Coumaric Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the extraction, quantification, and biological significance of (E)-m-coumaric acid from plant sources. While this compound is a known phenolic compound with potential biological activities, it is often found in lower concentrations than its isomer, (E)-p-coumaric acid. Consequently, much of the available quantitative and mechanistic data pertains to the more abundant p-isomer. The following protocols are designed for the extraction of hydroxycinnamic acids in general and can be adapted for the specific isolation of this compound.

Introduction to this compound

This compound, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. These compounds are secondary metabolites in plants, playing roles in defense mechanisms and structural integrity. Like its isomers, o-coumaric and p-coumaric acid, the m-isomer possesses antioxidant, anti-inflammatory, and other biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2]

Plant Sources and Extraction Strategies

This compound is found in a variety of plants, often alongside its isomers. Common sources of coumaric acids include cereals, fruits, and vegetables. The extraction of this compound typically involves solvent extraction from dried and powdered plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the final extract.

Common Plant Sources

While specific quantitative data for this compound is limited, plants known to contain coumaric acids are good starting points for its extraction. These include:

  • Cereals: Barley, Oats, Maize

  • Fruits: Grapes, Apples, Pears, Tomatoes

  • Vegetables: Carrots, Potatoes, Onions

  • Grasses: Durva grass (Cynodon dactylon)[3]

  • Agricultural Residues: Corn stover, Sugarcane bagasse

Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.

  • Soxhlet Extraction: A continuous extraction method that provides a higher yield than maceration.[3]

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, leading to shorter extraction times and higher yields.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Alkaline Hydrolysis: This method is particularly effective for releasing ester-bound hydroxycinnamic acids from the plant cell wall matrix. This is often a necessary step as a significant portion of these acids are linked to polysaccharides.

Quantitative Data on Hydroxycinnamic Acid Extraction

The following tables summarize quantitative data on the extraction of coumaric acids from various plant materials. It is important to note that these values predominantly represent p-coumaric acid due to its higher natural abundance and the focus of many studies. The yield of this compound is generally expected to be lower.

Table 1: Yield of p-Coumaric Acid from Various Plant Sources using Different Extraction Methods

Plant SourceExtraction MethodSolventYieldReference
Pineapple (ripe juice)Direct Juice Extraction-11.76 µg/mL[4]
Pineapple (ripe methanol (B129727) extract)Methanol ExtractionMethanol0.03 µg/mL[4]
Durva Grass (Cynodon dactylon)Soxhlet ExtractionMethanolNot specified[3]
Sugarcane BagasseAlkaline Hydrolysis (2M NaOH, 16h)Acetonitrile (B52724) (for separation)2.0 g/L (pCA release)
Artichoke (inner stem)Methanol Extraction70% Methanol58.83 µg/g fresh plant[5]
Cauliflower (head)Methanol Extraction70% Methanol135.20 µg/g fresh plant[5]

Table 2: Comparison of Solvents for p-Coumaric Acid Extraction

SolventExtraction Efficiency (%)Distribution Coefficient (Kd)Reference
1-Octanol43.10.93
Petroleum EtherLower than 1-OctanolNot specified
Rice Bran OilLower than 1-OctanolNot specified
Soybean OilLower than 1-OctanolNot specified

Experimental Protocols

General Workflow for Extraction and Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Quantification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding solvent Solvent Selection grinding->solvent extraction_method Extraction (Maceration, Soxhlet, UAE, etc.) filtration Filtration extraction_method->filtration solvent->extraction_method concentration Solvent Evaporation filtration->concentration hydrolysis Alkaline Hydrolysis (Optional) concentration->hydrolysis separation Chromatographic Separation (TLC, Column, HPLC) hydrolysis->separation hplc HPLC-UV/MS Analysis separation->hplc quantification Quantification hplc->quantification

Caption: General workflow for the extraction and analysis of this compound.

Protocol 1: Soxhlet Extraction of this compound

This protocol is adapted from methods used for the extraction of phenolic compounds from plant material.[3]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at 40-50°C until constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 10 g of the powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 250 mL of methanol to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of methanol.

    • Continue the extraction for 6-8 hours, or until the solvent in the extractor is colorless.

  • Purification and Isolation:

    • After extraction, cool the solution and filter it to remove any particulate matter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • For the isolation of this compound, the crude extract can be subjected to further purification using techniques like preparative Thin Layer Chromatography (TLC) or column chromatography. A suitable mobile phase for TLC separation of coumaric acid isomers is chloroform:methanol:formic acid (85:10:5 v/v/v).

Protocol 2: Alkaline Hydrolysis for Release of Bound Coumaric Acids

This protocol is essential for releasing coumaric acids that are ester-linked to cell wall polymers.

  • Hydrolysis:

    • Suspend 1 g of the powdered plant material in 20 mL of 2M NaOH.

    • Stir the mixture at room temperature for 16-24 hours under a nitrogen atmosphere to prevent oxidation.

  • Acidification and Extraction:

    • Acidify the mixture to pH 2 with concentrated HCl.

    • Extract the liberated phenolic acids with ethyl acetate (B1210297) or diethyl ether (3 x 20 mL).

    • Combine the organic phases and wash with distilled water.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of coumaric acid isomers.

  • Sample and Standard Preparation:

    • Dissolve the dried extract or isolated compound in the mobile phase or a suitable solvent (e.g., methanol).

    • Prepare a series of standard solutions of this compound of known concentrations.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used. A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 310 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The retention times of the different isomers (o-, m-, and p-) will be distinct, allowing for their individual quantification.

Biological Activities and Signaling Pathways

This compound and its isomers are known to exhibit a range of biological activities, with anti-inflammatory effects being particularly well-studied. The anti-inflammatory actions are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), activate this pathway, leading to the transcription of genes encoding inflammatory mediators. Coumaric acids have been shown to inhibit this pathway.[2][6][7]

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway TNFa TNF-α IKK IKK Activation TNFa->IKK IL1b IL-1β IL1b->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB_release NF-κB (p65/p50) Release IkBa->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription m_coumaric_acid This compound m_coumaric_acid->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. Coumaric acids can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing the inflammatory response.[6][7]

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway MAPK Signaling Pathway Stimuli TNF-α, IL-1β MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammation Inflammatory Response MAPK->Inflammation m_coumaric_acid This compound m_coumaric_acid->MAPK Inhibits Phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

Conclusion

The extraction and study of this compound from plant materials present a promising avenue for the discovery and development of new therapeutic agents. While challenges remain in isolating this specific isomer in high yields due to its lower abundance compared to p-coumaric acid, the protocols outlined in these application notes provide a solid foundation for researchers. Further investigation into a wider range of plant sources and optimization of extraction and purification techniques are warranted to fully explore the potential of this compound. The insights into its inhibitory effects on key inflammatory signaling pathways underscore its potential as a valuable natural product for drug development.

References

(E)-m-Coumaric Acid: Protocols for In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant activity of (E)-m-Coumaric acid. This compound, also known as 3-hydroxycinnamic acid, is a phenolic acid that, like its isomers o- and p-coumaric acid, possesses antioxidant properties. However, research indicates that it is a comparatively weaker antioxidant than its ortho and para counterparts.[1][2] This document outlines the methodologies for the DPPH, ABTS, and FRAP assays to evaluate its radical scavenging and reducing capabilities.

Data Presentation

The antioxidant activity of coumaric acid isomers varies depending on the assay. The following table summarizes available quantitative data for m-coumaric acid and its more potent isomer, p-coumaric acid, for comparison.

AssayCompoundIC50 / EC50UnitsReference
DPPH Radical Scavenging This compound >200 (EC50) µmol [1]
DPPH Radical Scavenging(E)-p-Coumaric acid11.6 (EC50)µmol[1]
DPPH Radical ScavengingCoumaric acid (isomer not specified)255.69µg/mL[3]
ABTS Radical Scavenging This compound Data not available
ABTS Radical Scavenging(E)-p-Coumaric acidData not available
FRAP This compound Data not available
FRAP(E)-p-Coumaric acid24 - 113µM Fe2+[4]
Cumene hydroperoxide-induced DNA oxidationThis compound54.7µM[5]

Experimental Protocols

Detailed methodologies for three key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add a specific volume of the DPPH solution to each well of a 96-well plate or to a cuvette.

    • Add an equal volume of the test sample at different concentrations to the wells or cuvettes.

    • For the blank, use methanol instead of the test sample.

    • Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample Solutions DPPH_Sol->Mix Sample_Sol Prepare this compound dilutions in Methanol Sample_Sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS) and make serial dilutions.

  • Assay:

    • Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate or to a cuvette.

    • Add a small volume of the test sample at different concentrations.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the test sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ by reacting ABTS with Potassium Persulfate Working_Sol Dilute ABTS•+ to Absorbance of 0.7 ABTS_Radical->Working_Sol Mix Mix ABTS•+ Working Solution and Sample Working_Sol->Mix Sample_Sol Prepare this compound dilutions Sample_Sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging or TEAC Measure->Calculate

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be detected spectrophotometrically.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Positive control (e.g., FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C in a water bath before use.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay:

    • Add a small volume of the test sample at different concentrations to the wells of a 96-well plate or to cuvettes.

    • Add a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as ferrous ion equivalents (µM Fe(II)).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm_Reagent Warm Reagent to 37°C FRAP_Reagent->Warm_Reagent Mix Mix FRAP Reagent and Sample Warm_Reagent->Mix Sample_Sol Prepare this compound dilutions Sample_Sol->Mix Incubate Incubate at 37°C (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferrous Ion Equivalents (FRAP value) Measure->Calculate

Antioxidant Signaling Pathway

Phenolic acids, including coumaric acid isomers, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound is limited, it is plausible that it acts similarly to its more studied isomers.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophiles (like some phenolic acids), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Antioxidant_Signaling_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Genes Genes ARE->Genes activates transcription Enzymes Enzymes Genes->Enzymes leads to synthesis of ROS ROS Enzymes->ROS neutralizes

References

Application Notes and Protocols for Studying Enzyme Inhibition with (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-m-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant species. While its isomer, p-coumaric acid, has been extensively studied for its diverse biological activities, including enzyme inhibition, specific data on the this compound isomer is less abundant in current scientific literature. These application notes provide a comprehensive overview of the potential use of this compound in enzyme inhibition studies, focusing on tyrosinase, xanthine (B1682287) oxidase, and α-glucosidase.

This document summarizes the available mechanistic insights for m-coumaric acid and presents quantitative data for the closely related p-coumaric acid to serve as a valuable reference point. Detailed protocols for performing enzyme inhibition assays are provided to facilitate further research into the inhibitory potential of this compound.

Potential Target Enzymes and Signaling Pathways

This compound is a potential inhibitor of several key enzymes involved in various physiological and pathological processes.

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis. Its inhibition is a target for developing agents to treat hyperpigmentation disorders and for use in cosmetics for skin whitening. The inhibition of tyrosinase by m-coumaric acid is characterized by a slow, reversible reaction. This suggests a mechanism involving an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change to a more tightly bound complex.[1]

  • Xanthine Oxidase (XO): A crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of XO is a key therapeutic strategy for managing these conditions.

  • α-Glucosidase: An enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, which is a vital approach in managing type 2 diabetes.[3]

Quantitative Enzyme Inhibition Data

Table 1: Inhibitory Activity of p-Coumaric Acid and its Derivatives against Tyrosinase

CompoundIC50 ValueInhibition TypeEnzyme SourceReference
p-Coumaric acid ethyl ester4.89 µg/mLNon-competitiveMushroom[4]
p-Coumaric acid> 200 µM-Mushroom

Table 2: Inhibitory Activity of p-Coumaric Acid against Xanthine Oxidase

CompoundIC50 ValueKi ValueInhibition TypeEnzyme SourceReference
p-Coumaric acid7.61 ± 0.30 mM7.11 mM (Ki), 3.05 mM (Kis)MixedBovine Milk[2]

Table 3: Inhibitory Activity of p-Coumaric Acid against α-Glucosidase

CompoundIC50 ValueInhibition TypeEnzyme SourceReference
p-Coumaric acidKnown inhibitor, specific IC50 not provided in the search results.CompetitiveNot specified[3]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is designed to screen for tyrosinase inhibitors and to determine the IC50 value of the test compound.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of concentrations.

  • Assay in 96-Well Plate:

    • Add 20 µL of various concentrations of this compound solution to each well.

    • For the control, add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • To initiate the reaction, add 20 µL of the L-DOPA solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Xanthine Oxidase Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)

  • Xanthine

  • This compound

  • Phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay in 96-Well Plate:

    • In a 96-well plate, add 50 µL of phosphate buffer.

    • Add 25 µL of the this compound solution at various concentrations. For the control, add 25 µL of DMSO.

    • Add 25 µL of the xanthine solution to each well.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine oxidase solution.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period.

    • Calculate the rate of uric acid formation.

    • Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

    • For kinetic analysis, vary the concentrations of both the substrate (xanthine) and the inhibitor. Use Lineweaver-Burk plots to determine the type of inhibition and the inhibition constants (Ki and Kis).[2]

α-Glucosidase Inhibition Assay

This protocol is for determining the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the this compound solution at various concentrations. For the control, add 10 µL of DMSO.

    • Add 25 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • To start the reaction, add 25 µL of the pNPG solution and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and the IC50 value.

    • For kinetic analysis, vary the concentrations of the substrate (pNPG) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition type and Ki value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of enzyme inhibition by this compound.

slow_binding_inhibition E Enzyme (Tyrosinase) EI Enzyme-Inhibitor Complex (Rapid formation) E->EI k_on P Product (Dopachrome) ES Enzyme-Substrate Complex E->ES I Inhibitor (this compound) I->EI EI_star Tight Enzyme-Inhibitor Complex (Slow isomerization) EI->EI_star k_slow S Substrate (L-DOPA) S->ES ES->E k_cat ES->P

Caption: Slow-binding inhibition mechanism of tyrosinase.

experimental_workflow prep Prepare Reagents: Enzyme, Substrate, Buffer, This compound assay Perform Enzyme Assay: Incubate Enzyme with Inhibitor, Add Substrate prep->assay measure Measure Reaction Rate: Spectrophotometry assay->measure calc Calculate % Inhibition and IC50 Value measure->calc kinetics Kinetic Analysis: Vary Substrate and Inhibitor Concentrations calc->kinetics determine Determine Inhibition Type and Ki Value kinetics->determine

Caption: General experimental workflow for enzyme inhibition studies.

mixed_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E +P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I P Product (P) I Inhibitor (I) EI->ESI +S

Caption: Mixed-type enzyme inhibition pathway.

References

Application Notes and Protocols for in vivo Experimental Design Using (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the therapeutic potential of (E)-m-Coumaric acid. The information is curated from various scientific studies and is intended to facilitate research in drug discovery and development. While much of the available in vivo research has focused on the isomer p-Coumaric acid, this document includes data on m-Coumaric acid where available and draws parallels from the more extensively studied isomer to suggest potential experimental avenues.

Therapeutic Potential and Mechanisms of Action

This compound, a phenolic compound found in various plants, has garnered interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties. In vivo studies, predominantly using its isomer p-Coumaric acid, have demonstrated efficacy in models of inflammation, oxidative stress, neurodegeneration, and metabolic disorders.

Anti-inflammatory and Immunomodulatory Effects

Coumaric acid has been shown to modulate inflammatory responses. Studies on p-Coumaric acid indicate that it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] The proposed mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[3] In a rat model of adjuvant-induced arthritis, p-Coumaric acid treatment significantly reduced inflammation and the expression of TNF-α in synovial tissue.[1]

Antioxidant Activity

The antioxidant properties of coumaric acid are a cornerstone of its therapeutic potential. It acts as a free radical scavenger and can enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][4][5] In models of renal ischemia-reperfusion injury, pretreatment with p-Coumaric acid significantly increased the activity of these antioxidant enzymes while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2][5] These effects contribute to the protection of tissues from oxidative damage.

Neuroprotective Effects

In vivo studies have highlighted the neuroprotective potential of p-Coumaric acid in models of cerebral ischemia.[6][7] Administration of p-Coumaric acid has been shown to reduce infarct volume, improve neurological deficit scores, and decrease oxidative damage in the brain.[6][8][9] The neuroprotective effects are linked to its antioxidant and anti-apoptotic properties.[6][7]

Metabolic Regulation

Coumaric acid has demonstrated beneficial effects on metabolic parameters. In diabetic rat models, p-Coumaric acid administration led to a reduction in blood glucose levels and an increase in plasma insulin (B600854).[10][11] It is suggested that these effects may be mediated through the modulation of glucose metabolism in the liver and protection of pancreatic β-cells from oxidative stress.[10] Furthermore, studies in high-fat diet-fed mice have shown that p-Coumaric acid can ameliorate metabolic dysregulation, including adiposity and non-alcoholic fatty liver disease (NAFLD).[12][13]

Quantitative Data from in vivo Studies

The following tables summarize quantitative data from various in vivo studies investigating the effects of coumaric acid. It is important to note that the majority of this data pertains to p-Coumaric acid.

Table 1: Anti-inflammatory and Antioxidant Effects of p-Coumaric Acid

Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Rats (Adjuvant-induced arthritis)100 mg/kgOral-Decreased expression of TNF-α in synovial tissue.[1]
Rats (Renal ischemia-reperfusion)100 mg/kgOral2 weeksIncreased SOD, GPx, and CAT activity; Decreased MDA, TNF-α, and IL-1β levels.[2][5]
Mice (High-fat diet)100 mg/kg--Increased Nrf2, Gpx, SOD-1, HO-1, and NQO-1 expression.[4][14]
Rats (Cisplatin-induced neurotoxicity)100 mg/kg--Enhanced SOD and GSH activity.[15]
Rats (Ethanol-induced reproductive toxicity)50, 100, 200 mg/kg--Reduced testicular dysfunction.[11][15]

Table 2: Neuroprotective Effects of p-Coumaric Acid

Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Rats (Embolic cerebral ischemia)100 mg/kgIntraperitonealSingle doseDecreased MDA levels; Increased SOD activity; Improved neurological deficit scores.[6][7]
Mice (Cerebral ischemia-reperfusion)100 mg/kgOral2 weeksReduced MDA levels; Increased CAT and SOD activities; Reduced whole-brain infarction volume.[8][9]

Table 3: Metabolic Effects of p-Coumaric Acid

Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Diabetic Rats (Streptozotocin-induced)100 mg/kg--Decreased blood glucose levels; Increased blood insulin levels.[11]
Mice (High-fat diet)10 mg/kg/day-16 weeksLowered white adipose tissue weight, adipocyte size, and plasma leptin levels.[12][13]
Hamsters (High-fructose diet)---Decreased hepatic lipid levels and fibrosis.[16]

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on published studies. These can be adapted based on specific research questions and laboratory conditions.

Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This protocol is a standard method for evaluating acute anti-inflammatory activity.[17]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Male Wistar rats (150-200g)

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound treated (various doses, e.g., 50, 100, 200 mg/kg), and positive control (e.g., Indomethacin, 10 mg/kg).

  • Fasting: Fast animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats (Neuroprotection)

This protocol models focal cerebral ischemia to assess neuroprotective effects.[6][7]

Materials:

  • This compound

  • Vehicle (e.g., 20% ethanol (B145695) in saline)[6]

  • Anesthetic (e.g., isoflurane)

  • Nylon monofilament (e.g., 4-0)

  • Surgical instruments

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Compound Administration: Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle at a specified time point (e.g., immediately after occlusion or during reperfusion).[6]

  • Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Sacrifice the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (MDA, SOD, CAT) and inflammation (TNF-α, IL-1β).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by coumaric acid and a general experimental workflow for in vivo studies.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs LPS->MAPK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkappaB->Cytokines transcribes MAPK->Cytokines activates CoumaricAcid This compound CoumaricAcid->IKK inhibits CoumaricAcid->MAPK inhibits

Caption: Anti-inflammatory signaling pathway of Coumaric Acid.

antioxidant_pathway cluster_stress Oxidative Stress cluster_pathway Cellular Defense Pathway cluster_response Antioxidant Enzyme Expression ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Enzymes promotes transcription CoumaricAcid This compound CoumaricAcid->ROS scavenges CoumaricAcid->Nrf2 activates

Caption: Antioxidant signaling pathway of Coumaric Acid.

experimental_workflow start Hypothesis Formulation design In Vivo Experimental Design (Animal Model, Dosage, Route, Duration) start->design acclimatization Animal Acclimatization design->acclimatization grouping Randomization and Grouping acclimatization->grouping treatment Treatment with this compound / Vehicle / Positive Control grouping->treatment induction Induction of Disease Model (e.g., Inflammation, Ischemia) treatment->induction monitoring Monitoring of Clinical Signs and Behavior induction->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Biochemical, Histological, and Molecular Analysis endpoint->analysis stats Statistical Analysis analysis->stats conclusion Conclusion and Interpretation stats->conclusion

Caption: General workflow for in vivo experiments.

References

Analytical Standards for the Analysis of (E)-m-Coumaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-m-Coumaric acid , also known as (E)-3-hydroxycinnamic acid, is a phenolic compound found in various plant species. As a member of the hydroxycinnamic acid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for researchers in the fields of natural product chemistry, pharmacology, and drug development. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of phenolic acids due to its high resolution and sensitivity. A reversed-phase HPLC method is typically employed for the analysis of this compound.

Quantitative Data Summary
ParameterValueReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol (B129727)[2]
Gradient Isocratic or Gradient elution[3]
Flow Rate 0.8 - 1.0 mL/min[1][3]
Detection Wavelength 280 nm or 300 nm[3][4]
Typical Retention Time Varies depending on exact conditions, but elutes after more polar phenolic acids like caffeic acid and before less polar ones like ferulic acid.[5][5]
Limit of Detection (LOD) ~0.02 µg/mL (for p-coumaric acid, indicative)[3]
Limit of Quantification (LOQ) ~0.07 µg/mL (for p-coumaric acid, indicative)[3]
Experimental Protocol: HPLC Analysis of this compound in Plant Extracts

1. Standard Preparation:

  • Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from plant material):

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Hydrolysis (to release bound forms):

    • Evaporate the methanol from the combined supernatants under reduced pressure.

    • Add 20 mL of 2 M NaOH to the aqueous residue and keep at room temperature for 4 hours with occasional stirring to release esterified coumaric acids.

    • Acidify the solution to pH 2 with 6 M HCl.

  • Purification:

    • Extract the acidified solution three times with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 280 nm.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Stock Prepare this compound Standard Stock Solution Working_Standards Prepare Working Standards Standard_Stock->Working_Standards HPLC_System Inject into HPLC System Working_Standards->HPLC_System Inject Standards Plant_Material Weigh Dried Plant Material Extraction Solvent Extraction (80% Methanol) Plant_Material->Extraction Hydrolysis Alkaline Hydrolysis (2M NaOH) Extraction->Hydrolysis Purification Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Purification Reconstitution Reconstitute in Mobile Phase Purification->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration Filtration->HPLC_System Inject Sample Separation C18 Reversed-Phase Separation HPLC_System->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Peak Identification (Retention Time) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is necessary to increase its volatility. Trimethylsilylation is a common derivatization method for phenolic acids.

Quantitative Data Summary
ParameterValueReference
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium
Injection Mode Split or Splitless
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Key Mass Fragments (TMS derivative) Characteristic ions for TMS-derivatized hydroxycinnamic acids include fragments from the TMS group and the coumaroyl moiety. For p-coumaric acid-2TMS, key fragments are observed at m/z 308 (M+), 293 (M+-15), 219, and 147. Similar fragments are expected for the m-isomer.[8][9][8][9]
Experimental Protocol: GC-MS Analysis of this compound

1. Standard and Sample Preparation:

  • Prepare the standard and sample extracts as described in the HPLC protocol up to the dried extract stage.

2. Derivatization:

  • To the dried extract (or a known amount of standard), add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-550.

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Confirm the identity by comparing the mass spectrum with a reference library or the derivatized standard.

  • For quantification, use a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) of characteristic ions can be used for enhanced sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dried_Extract Prepare Dried Extract/ Standard Derivatization Derivatization (BSTFA + TMCS) Dried_Extract->Derivatization GCMS_System Inject into GC-MS System Derivatization->GCMS_System Separation Capillary GC Separation GCMS_System->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Obtain Total Ion Chromatogram (TIC) Mass_Analysis->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used for the unambiguous identification of this compound.

¹H and ¹³C NMR Spectral Data
¹H NMR (500 MHz, D₂O) δ (ppm) Multiplicity Assignment
7.42dH-7
7.35tH-5
7.18dH-6
7.14sH-2
6.43dH-8
¹³C NMR (125 MHz, D₂O) δ (ppm) Assignment
171.5C-9 (COOH)
156.0C-3
142.1C-7
134.8C-1
130.2C-5
121.2C-6
119.5C-8
117.4C-4
115.3C-2

Data sourced from the Human Metabolome Database (HMDB) and may vary slightly depending on the solvent and experimental conditions.[10][11]

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve an accurately weighed amount of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d₄, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

3. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

  • Compare the obtained spectral data with literature values for confirmation.[12]

Signaling Pathways

While specific signaling pathways for this compound are not as extensively studied as its para-isomer, based on the known biological activities of hydroxycinnamic acids, it is likely to be involved in similar antioxidant and anti-inflammatory pathways.

Inferred Antioxidant Signaling Pathway

This compound, like other phenolic antioxidants, is proposed to exert its protective effects against oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[13][14]

Antioxidant_Pathway m_Coumaric_acid This compound Nrf2 Nrf2 m_Coumaric_acid->Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Keap1->Nrf2 Normally sequesters and degrades Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Inferred Nrf2-mediated antioxidant signaling pathway.

Inferred Anti-inflammatory Signaling Pathway

This compound is expected to exhibit anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, similar to p-coumaric acid.[15][16]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK IKK IKK Complex Inflammatory_Stimuli->IKK m_Coumaric_acid This compound m_Coumaric_acid->MAPK Inhibits m_Coumaric_acid->IKK Inhibits NF_κB NF-κB (p65/p50) MAPK->NF_κB Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF_κB Degradation releases Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NF_κB->Pro_inflammatory_Genes Translocates to nucleus and activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Inferred anti-inflammatory signaling pathway.

References

Application Notes & Protocols: Derivatization of (E)-m-Coumaric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-m-Coumaric acid, a phenolic compound found in various plant species, possesses antioxidant and other bioactive properties, making it a compound of interest in phytochemical, food science, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet.

To overcome these limitations, a derivatization step is necessary to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile, and more thermally stable derivatives.[1][2] Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for phenolic acids.[3] This application note provides detailed protocols for the silylation of this compound using common silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), for subsequent quantitative and qualitative analysis by GC-MS.

Principle of Silylation Derivatization

Silylation involves the reaction of a silylating agent with the active hydrogens of the hydroxyl (-OH) and carboxylic acid (-COOH) groups of this compound to form trimethylsilyl (TMS) ethers and esters, respectively. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. The resulting di-TMS derivative of this compound exhibits improved peak shape and thermal stability. The general reaction is illustrated below:

This compound + 2 Silylating Agent → this compound, di-TMS + 2 By-products

Commonly used silylating agents for this purpose include BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), and MSTFA.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the di-TMS derivative of this compound.

Table 1: GC Retention Data for this compound di-TMS Derivative

DerivativeColumn TypeRetention Time (min)Retention Index (RI)Reference
This compound, di-TMSHP-5 (30 m x 0.25 mm, 0.25 µm)Not explicitly stated1878[4]
o-Coumaric acid, di-TMSDB-5MS UI (30 m x 0.25 mm, 0.25 µm)10.085Not explicitly stated[3]
p-Coumaric acid, di-TMSHP-5 (30 m x 0.25 mm, 0.25 µm)Not explicitly stated1949[5]

Note: Retention times are highly dependent on the specific GC conditions (e.g., temperature program, carrier gas flow rate). Retention indices provide a more standardized measure.

Table 2: Mass Spectral Data for this compound di-TMS Derivative

DerivativeMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance (%)Reference
This compound, di-TMS308.52293 (M-15, 100%), 308 (M+, 50%), 219 (25%), 191 (20%), 73 (90%)[6]

M+ refers to the molecular ion. M-15 corresponds to the loss of a methyl group from a TMS moiety.

Experimental Protocols

4.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Ethyl Acetate

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

4.2. Protocol 1: Derivatization using BSTFA + 1% TMCS

This protocol is a robust method for the silylation of phenolic acids.

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.[3]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

4.3. Protocol 2: Derivatization using MSTFA

MSTFA is another powerful silylating agent, and its by-products are highly volatile, which can be advantageous.

  • Sample Preparation: Prepare the dried sample in a GC vial as described in Protocol 1.

  • Methoximation (Optional but Recommended for complex samples): To prevent the formation of isomers from carbonyl groups in a complex matrix, a methoximation step can be performed first. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and heat at 60°C for 30 minutes. Cool to room temperature before proceeding.

  • Reagent Addition: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.

  • Cooling and Analysis: After cooling to room temperature, the derivatized sample can be analyzed by GC-MS.

4.4. GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 220°C at 10°C/min

    • Ramp to 300°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-600

Visualizations

Derivatization_Workflow Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with this compound Standard or Dried Extract weigh Accurately weigh 1-5 mg into GC vial start->weigh dry Ensure sample is completely dry (N2 stream if necessary) weigh->dry add_solvent Add 100 µL Anhydrous Pyridine dry->add_solvent add_reagent Add 200 µL BSTFA + 1% TMCS add_solvent->add_reagent react Vortex and Heat at 70°C for 45 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject 1 µL into GC-MS cool->inject separate GC Separation on HP-5MS column inject->separate detect MS Detection (EI, m/z 50-600) separate->detect identify Identify Peak by Retention Index and Mass Spectrum detect->identify quantify Quantify using Peak Area identify->quantify

Caption: Workflow for silylation of this compound and subsequent GC-MS analysis.

Silylation_Reaction Silylation of this compound cluster_reactants Reactants cluster_products Products coumaric This compound (with -OH and -COOH groups) di_tms Di-TMS-(E)-m-Coumaric Acid (Volatile & Thermally Stable) coumaric->di_tms + BSTFA (Pyridine, 70°C) byproduct By-products coumaric->byproduct + BSTFA bstfa BSTFA (Silylating Agent) bstfa->di_tms bstfa->byproduct

Caption: Silylation reaction of this compound with BSTFA.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (E)-m-Coumaric Acid Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC separation of (E)-m-Coumaric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting information is organized in a question-and-answer format to directly address specific problems you may face during your experiments.

Peak Shape Problems

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing phenolic compounds like m-coumaric acid.[1][2] This can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3] The primary causes are often related to secondary interactions between the analyte and the stationary phase.[3][4]

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual silanol (B1196071) groups (Si-OH) on the surface that interact with the polar functional groups of m-coumaric acid.[3][5] This leads to some molecules being retained longer, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an acid modifier like formic acid, acetic acid, or phosphoric acid.[4][6][7] At a lower pH, the ionization of both the carboxylic acid group of m-coumaric acid and the residual silanol groups is suppressed, minimizing unwanted interactions.[4][5]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically deactivated.[4] Utilizing a high-purity, end-capped column can significantly improve peak symmetry.[7]

    • Solution 3: Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl column might offer alternative selectivity for aromatic compounds and improve peak shape.[4]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that cause tailing.[4][8]

    • Solution: Flush the column with a strong solvent to remove contaminants.[4][8] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.[3]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader, is less common than tailing for acidic compounds but can occur.[1]

Potential Causes & Solutions:

  • Sample Overload: Injecting too much sample can saturate the column inlet, leading to fronting.[2][8]

    • Solution: Dilute your sample or reduce the injection volume.[2][8]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.[2]

    • Solution: Ensure your sample is completely dissolved. You may need to change the sample solvent, but be mindful of solvent strength mismatch with the mobile phase.[2][8]

  • Column Collapse: A void at the head of the column can cause the sample band to spread unevenly, resulting in fronting.[2]

    • Solution: This usually requires replacing the column.[2]

Retention Time & Resolution Issues

Q3: My retention time for this compound is drifting. How can I fix this?

Shifting retention times can make peak identification and quantification unreliable.[6]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially when using gradient elution.[6][9]

    • Solution: Increase the column equilibration time between runs.[9]

  • Changes in Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[10] This can be due to inaccurate mixing or evaporation of the more volatile solvent component.[11]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered to minimize evaporation.[7][11] If preparing the mobile phase online, ensure the pump's mixing performance is optimal.[10]

  • Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[6]

    • Solution: Use a column oven to maintain a constant and stable temperature.[6][7]

  • Mobile Phase pH Instability: For ionizable compounds like m-coumaric acid, a stable pH is critical for reproducible retention times.[10]

    • Solution: Use a buffer in your mobile phase, especially if the pH is close to the pKa of m-coumaric acid. Ensure the buffer concentration is adequate (e.g., >20 mM).[4][12]

Q4: I am having trouble separating this compound from its isomers (o- and p-coumaric acid) or other phenolic compounds.

Poor resolution or co-elution of peaks is a common challenge in the analysis of structurally similar compounds.[13]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for separating your compounds of interest.[6]

    • Solution 1: Adjust Solvent Strength: For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time and may improve the separation of early-eluting peaks. A shallower gradient can also enhance the resolution of closely eluting compounds.[7]

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other to see if it improves the separation.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can alter the selectivity between ionizable compounds.[6][14]

    • Solution: Systematically adjust the pH of the mobile phase. A pH between 2 and 4 is a good starting point for acidic compounds.[6]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the analytes.[6]

    • Solution: Use a longer column, a column with a smaller particle size, or a column with a core-shell particle morphology to increase efficiency.[6]

Quantitative Data Summary

The following tables provide typical starting parameters and reference data for the HPLC analysis of coumaric acid isomers. Note that these are examples, and optimization will likely be required for your specific application and instrumentation.

Table 1: Example HPLC Method Parameters for Coumaric Acid Isomer Separation

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 1.0% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Composition 80% A / 20% B (Isocratic)[15]Gradient: 5% to 40% B over 30 min
Flow Rate 1.0 mL/min[15]0.8 mL/min
Column Temp. 30 °C[16]35 °C
Detection UV at 270 nm[15]DAD at 280 nm and 320 nm[4]
Injection Vol. 10 µL5 µL

Table 2: Reference Retention Times and Tailing Factors for Phenolic Acids under Optimized Conditions

CompoundTypical Elution OrderExample Retention Time (min)Ideal Tailing Factor (Tf)
o-Coumaric acid3~18.5≤ 1.2
m-Coumaric acid2~17.0≤ 1.2
p-Coumaric acid1~16.2[17]≤ 1.2

Note: The elution order and retention times are highly dependent on the specific method conditions (column, mobile phase, etc.). This table provides a general reference.

Experimental Protocols

Protocol 1: General Purpose Isocratic HPLC Method for this compound

This protocol is a starting point for the routine analysis of this compound.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 800 mL of HPLC-grade water with 200 mL of HPLC-grade acetonitrile.

    • Add 1.0 mL of phosphoric acid per 100 mL of the mixture (to achieve a 1.0% concentration).[15]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).

  • HPLC System Setup and Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30 °C.

    • Detection: UV detector set to 270 nm.[15]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of each standard and sample.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Physical Issue check_all_peaks->system_issue all_tail chem_issue Suspect Chemical Interaction check_all_peaks->chem_issue analyte_tail all_tail Yes check_connections Check for extra-column volume (tubing, fittings) system_issue->check_connections check_column_health Column void or blockage? check_connections->check_column_health replace_column Backflush or replace column check_column_health->replace_column Yes check_column_health->chem_issue No solution Problem Resolved replace_column->solution analyte_tail No check_ph Is mobile phase pH > 3.5? chem_issue->check_ph lower_ph Lower pH to 2.5-3.5 with acid (e.g., 0.1% Formic Acid) check_ph->lower_ph Yes check_column_type Using a high-purity, end-capped column? check_ph->check_column_type No lower_ph->solution use_endcapped Switch to an end-capped column check_column_type->use_endcapped No check_column_type->solution Yes use_endcapped->solution

Caption: Troubleshooting workflow for peak tailing of this compound.

Logical Relationship for Optimizing Resolution

G start Poor Resolution or Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Optimize Column Parameters start->column_params adjust_strength Adjust Organic Solvent % mobile_phase->adjust_strength change_solvent Switch Organic Solvent (ACN <=> MeOH) mobile_phase->change_solvent adjust_ph Adjust pH (2.5 - 4.0) mobile_phase->adjust_ph change_temp Optimize Temperature column_params->change_temp change_column Increase Column Efficiency (longer, smaller particles) column_params->change_column outcome Improved Resolution adjust_strength->outcome change_solvent->outcome adjust_ph->outcome change_temp->outcome change_column->outcome

Caption: Key parameter relationships for optimizing HPLC resolution.

References

Technical Support Center: Optimizing (E)-m-Coumaric Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of (E)-m-Coumaric acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction of this compound.

Q1: Why is my this compound yield consistently low?

A1: Low extraction yield can be attributed to several factors. A systematic approach to troubleshooting is recommended. Please refer to the decision tree diagram below for a logical workflow to identify the root cause.

Troubleshooting Workflow for Low Extraction Yield

Low_Yield_Troubleshooting start Low this compound Yield check_matrix Is the plant material properly prepared? (e.g., particle size, drying) start->check_matrix check_solvent Is the extraction solvent optimal? check_matrix->check_solvent Yes solution_matrix Action: Optimize sample preparation. - Grind to a smaller, uniform particle size. - Ensure material is thoroughly dried. check_matrix->solution_matrix No check_method Are the extraction method parameters optimized? check_solvent->check_method Yes solution_solvent Action: Re-evaluate solvent choice. - Test solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). - Adjust solvent-to-solid ratio. check_solvent->solution_solvent No check_degradation Is degradation occurring during extraction? check_method->check_degradation Yes solution_method Action: Optimize method parameters. - Adjust temperature, time, and/or pressure/power. - Refer to specific protocol guides (UAE, MAE). check_method->solution_method No solution_degradation Action: Minimize degradation. - Lower extraction temperature. - Reduce extraction time. - Use a protective atmosphere (e.g., nitrogen). check_degradation->solution_degradation Yes Extraction_Workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., UAE, MAE, SFE) prep->extraction separation Separation (Filtration/Centrifugation) extraction->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration analysis Analysis (e.g., HPLC, LC-MS) concentration->analysis optimization Optimization Loop (Adjust Parameters) analysis->optimization optimization->extraction Re-run with new parameters end End: Optimized Protocol optimization->end Yield Maximized

Preventing degradation of (E)-m-Coumaric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of (E)-m-Coumaric acid in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your samples during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The main factors contributing to the degradation of this compound in solution are:

  • Photoisomerization: Exposure to light, particularly UV radiation, can cause the (E)-isomer (trans) to convert to the (Z)-isomer (cis)[1][2].

  • Oxidation: As a phenolic compound, m-Coumaric acid is susceptible to oxidation, which can be accelerated by factors like high pH, temperature, and the presence of metal ions[3][4][5].

  • pH-dependent instability: While stable in acidic to neutral conditions, phenolic acids like coumaric acid can become unstable at high pH[3].

  • Microbial/Enzymatic Degradation: In non-sterile or biological media, microorganisms or enzymes can metabolize m-coumaric acid[5].

Q2: What is the recommended way to prepare a stock solution of this compound?

A2: Due to its limited solubility in water, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Suitable solvents include:

For cell culture experiments, the stock solution can then be diluted into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity[6].

Q3: How should I store my this compound solutions?

A3: Proper storage is crucial for maintaining the stability of your solutions.

  • Stock Solutions (in organic solvent): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[6].

  • Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. Aqueous solutions of p-coumaric acid are not recommended to be stored for more than one day[6]. If short-term storage is necessary, keep the solution at 4°C and protected from light.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, as a phenolic compound susceptible to oxidation, the addition of antioxidants can help stabilize this compound in solution. p-Coumaric acid itself has antioxidant properties and can act as a radical scavenger[4][5]. While specific studies on using external antioxidants to stabilize m-coumaric acid are not abundant, the principle of using antioxidants like ascorbic acid or tocopherol to protect other phenolic compounds is well-established. It is advisable to conduct a pilot study to determine the optimal type and concentration of antioxidant for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Precipitation of this compound in Aqueous Media
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. This is often referred to as "crashing out."

  • Solution:

    • Reduce the Final Concentration: Prepare a more dilute final working solution.

    • Increase Organic Co-solvent: If your experimental design allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be cautious of potential solvent-induced effects in biological assays.

    • pH Adjustment: The solubility of phenolic acids can be influenced by pH. Ensure your buffer is properly prepared and at the intended pH[6].

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause 1: Degradation of Working Solution. Aqueous solutions of coumaric acid can be unstable, especially if not prepared fresh.

    • Solution: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored for more than a day[6].

  • Possible Cause 2: Photoisomerization. Exposure of your solutions to light can lead to the formation of the (Z)-isomer, which may have different biological activity than the (E)-isomer[7][8].

    • Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Work in a subdued lighting environment when possible.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variations in concentration.

    • Solution: Use calibrated pipettes and ensure proper mixing of solutions after dilution.

Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause 1: Presence of the (Z)-isomer. If your solution has been exposed to light, you may see a second peak corresponding to the (Z)-isomer of m-coumaric acid.

    • Solution: Analyze a freshly prepared, light-protected standard of this compound to confirm the retention time of the parent compound. If an unknown peak is present, consider the possibility of isomerization.

  • Possible Cause 2: Oxidative Degradation Products. Oxidation can lead to the formation of various degradation products.

    • Solution: Compare the chromatogram of your sample to a control sample that has been freshly prepared and handled under optimal conditions (e.g., protected from light, prepared with degassed solvents). The presence of additional peaks in the aged or stressed sample may indicate degradation.

  • Possible Cause 3: Reaction with Solvent. Under certain conditions, such as elevated temperatures, p-coumaric acid has been observed to react with ethanol[9].

    • Solution: Evaluate the stability of m-coumaric acid in your chosen solvent system under your experimental conditions.

Quantitative Data Summary

The stability of coumaric acid isomers is influenced by temperature, pH, and light. Below is a summary of available quantitative data.

ParameterConditionCompoundDegradation Rate/ObservationReference
Temperature 80°Cp-Coumaric Acidk = 1.12 x 10⁻² min⁻¹ (Half-life: ~62 min)[10]
120°Cp-Coumaric Acidk = 2.5 x 10⁻² min⁻¹ (Half-life: ~28 min)[10]
Room Tempp-Coumaric AcidStable for 72 hours (within 90-110% of initial concentration)[11]
4°C & -20°Cp-Coumaric AcidStable for 72 hours (within 90-110% of initial concentration)[11]
pH High pHCaffeic, Chlorogenic, Gallic AcidsUnstable, non-reversible spectral transformations[3]
Acidic pHFerulic, Rutin, trans-Cinnamic AcidsResisted major pH-induced degradation[3]
Light UV IrradiationAnthocyanin-Coumaric Acid ComplexStronger degradation effect than heating at 80°C[12]

Note: Much of the specific kinetic data is for p-coumaric acid, which can serve as a close structural analog for m-coumaric acid.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (high purity)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protecting (amber) microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder into a sterile amber microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution).

  • Vortex the tube until the powder is completely dissolved. Brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific experimental needs.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at approximately 310 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute your experimental samples to fall within the linear range of the standard curve.

  • Analysis: Inject the standard and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peak corresponding to this compound based on the retention time and peak area of the standard. Any additional peaks may represent impurities or degradation products.

Forced Degradation Study (Stress Testing): To validate the stability-indicating nature of the HPLC method, perform forced degradation studies on a sample of this compound.

  • Acid/Base Hydrolysis: Treat the sample with dilute HCl and dilute NaOH at room temperature and elevated temperature. Neutralize the samples before injection.

  • Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide.

  • Thermal Degradation: Expose a solid and solution sample to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the sample to a UV light source.

Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.

Visualizations

DegradationPathways E_m_Coumaric_Acid This compound (trans) Z_m_Coumaric_Acid (Z)-m-Coumaric Acid (cis) E_m_Coumaric_Acid->Z_m_Coumaric_Acid Light (UV) Photoisomerization Oxidation_Products Oxidation Products (e.g., quinones, smaller phenolics) E_m_Coumaric_Acid->Oxidation_Products O₂, High pH, Temp. Microbial_Metabolites Microbial/Enzymatic Metabolites E_m_Coumaric_Acid->Microbial_Metabolites Microbes/Enzymes

Caption: Primary degradation pathways for this compound in solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Concentrated Stock in DMSO or Ethanol (Protect from Light) Prep_Work Prepare Fresh Aqueous Working Solution Prep_Stock->Prep_Work Experiment Perform Experiment (e.g., Cell Culture Assay) Prep_Work->Experiment HPLC Analyze Sample via Stability-Indicating HPLC Experiment->HPLC Quantify Quantify this compound and Degradation Products HPLC->Quantify

Caption: Recommended workflow for experiments using this compound.

TroubleshootingLogic node_sol Prepare fresh solution for each experiment. Inconsistent_Results Inconsistent Results? Fresh_Solution Was the working solution prepared fresh? Inconsistent_Results->Fresh_Solution Fresh_Solution->node_sol No Light_Protected Was the solution protected from light? Fresh_Solution->Light_Protected Yes Precipitate Is there a precipitate in the media? Light_Protected->Precipitate Yes node_sol2 Protect solutions from light using amber vials. Light_Protected->node_sol2 No node_sol3 Lower final concentration or adjust co-solvent percentage. Precipitate->node_sol3 Yes Check_Pipetting Verify pipette calibration and mixing technique. Precipitate->Check_Pipetting No

References

(E)-m-Coumaric acid interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (E)-m-Coumaric acid in their experiments, this technical support center provides essential guidance on navigating potential interferences in common biochemical assays. The inherent chemical properties of this compound, a phenolic compound, can lead to misleading results if not properly addressed. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable data.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

This compound (also known as 3-Hydroxycinnamic acid) is a phenolic acid found in various plants.[1] Its antioxidant properties, stemming from its chemical structure, are beneficial in many biological contexts. However, this same reactivity can cause interference in common biochemical assays. The primary concerns are its ability to directly react with assay reagents, its intrinsic absorbance or fluorescence, and its potential to non-specifically inhibit enzymes.

Q2: In which types of assays is this compound interference most common?

Interference is most frequently observed in:

  • Cell Viability Assays: Particularly tetrazolium-based assays like the MTT assay, where it can directly reduce the tetrazolium salt to formazan (B1609692), leading to an overestimation of cell viability.[2]

  • Protein Quantification Assays: Specifically, the Bradford assay, where phenolic compounds can interact with the Coomassie dye, causing an overestimation of protein concentration.[1][3]

  • Enzyme Inhibition Assays: It may directly inhibit enzymes through non-specific mechanisms or by acting as a substrate.[4][5]

  • Antioxidant Assays: Its intrinsic antioxidant nature will naturally lead to strong signals in assays like DPPH and ABTS.[6]

  • Fluorescence-Based Assays: Coumarin (B35378) derivatives can exhibit fluorescence, which may interfere with assays that use fluorescent readouts.[7]

Q3: How can I determine if this compound is interfering with my assay?

The most effective method is to run a cell-free or enzyme-free control. This involves performing the assay with this compound in the assay buffer without any cells or the target enzyme. If a signal is generated in this control, it indicates direct interference.

Q4: What are the recommended alternative assays if interference is detected?

  • For cell viability, the Sulforhodamine B (SRB) assay is a robust alternative as it measures total protein content and is less susceptible to interference from reducing compounds.[8][9]

  • For protein quantification, while the Bradford assay can be modified, using a detergent-compatible and reducing agent-compatible assay like the Bicinchoninic acid (BCA) assay may be preferable, though one should still be cautious of potential interference.[10]

Troubleshooting Guides

Issue 1: Inaccurate Results in MTT Cell Viability Assays
  • Problem: Artificially high cell viability readings are observed in the presence of this compound.

  • Cause: this compound, like other phenolic compounds, can directly reduce the MTT tetrazolium salt to formazan crystals, independent of cellular metabolic activity.[11] This leads to a false-positive signal.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Incubate this compound with the MTT reagent in cell-free media to quantify its direct reducing activity. Subtract this background absorbance from your experimental values.

    • Wash Cells Before Adding MTT: To minimize the amount of extracellular this compound, gently wash the cell monolayer with phosphate-buffered saline (PBS) before adding the MTT reagent.

    • Use an Alternative Viability Assay: Switch to the Sulforhodamine B (SRB) assay, which is based on protein staining and is not affected by the reducing potential of the compound.[8][12]

Issue 2: Overestimation of Protein Concentration in Bradford Assays
  • Problem: Protein concentrations are unexpectedly high in samples containing this compound.

  • Cause: Phenolic compounds can bind to the Coomassie Brilliant Blue dye, leading to a color change and an absorbance increase that is not proportional to the actual protein concentration.[1][3]

  • Troubleshooting Steps:

    • Include a Compound-Only Control: Prepare a blank that includes the same concentration of this compound as in your samples to measure its direct effect on the Bradford reagent.

    • Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level.[13]

    • Use a Linearized Bradford Assay Protocol: A modified protocol that measures the ratio of absorbance at 590 nm and 450 nm can reduce interference from detergents and may also mitigate the effects of other interfering substances.[14]

    • Consider an Alternative Protein Assay: The BCA assay is another option, but it is also susceptible to interference from reducing agents. Therefore, proper controls are still necessary.[10]

Issue 3: Suspected Non-Specific Enzyme Inhibition
  • Problem: this compound shows inhibitory activity against your target enzyme, but the mechanism is unclear.

  • Cause: Coumarins can act as "suicide inhibitors" for some enzymes, such as carbonic anhydrases, where the enzyme hydrolyzes the coumarin, and the resulting product binds tightly to the active site.[4][5]

  • Troubleshooting Steps:

    • Perform a Time-Dependent Inhibition Assay: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A progressive increase in inhibition with longer pre-incubation times may suggest suicide inhibition.[4]

    • Vary Enzyme Concentration: If the IC50 value of this compound changes with different enzyme concentrations, it may indicate non-specific or irreversible inhibition.

    • Include a Non-Enzymatic Control: Run a control with this compound and the substrate without the enzyme to check for any direct interaction that might affect the assay signal.

Data Presentation

Table 1: Potential Interference of this compound in Common Biochemical Assays

Assay TypePotential Interference MechanismRecommended ControlSuggested Alternative Assay
MTT Assay Direct reduction of MTT to formazanCell-free control with this compoundSulforhodamine B (SRB) Assay
Bradford Assay Non-specific binding to Coomassie dyeCompound-only control in assay bufferLinearized Bradford, BCA Assay (with caution)
Enzyme Assays Suicide inhibition, non-specific bindingTime-dependent inhibition studiesUse of structurally different inhibitors for comparison
Fluorescence Assays Intrinsic fluorescence of the coumarin structureCompound-only fluorescence scanAssays with different excitation/emission wavelengths

Experimental Protocols

Protocol 1: Assessing Direct MTT Reduction by this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add cell culture medium to several wells.

  • Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).

  • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Analyze the data: An increase in absorbance with increasing concentrations of this compound indicates direct reduction of MTT.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15][16]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

Visualizations

MTT_Interference cluster_0 Standard MTT Assay cluster_1 Interference Pathway cluster_2 Result LivingCells Living Cells (Metabolically Active) Formazan Formazan (Purple, Insoluble) LivingCells->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Formazan Overestimation Overestimation of Cell Viability Formazan->Overestimation mCoumaricAcid This compound (Reducing Agent) Formazan2 Formazan (Purple, Insoluble) mCoumaricAcid->Formazan2 Direct Chemical Reduction MTT2 MTT (Yellow, Soluble) MTT2->Formazan2 Formazan2->Overestimation

Caption: Mechanism of this compound interference in the MTT assay.

Troubleshooting_Workflow Start Unexpected Assay Results with this compound IsInterference Is direct interference suspected? Start->IsInterference RunControl Run Cell-Free/ Enzyme-Free Control IsInterference->RunControl Yes NoInterference No Direct Interference. Investigate other causes. IsInterference->NoInterference No SignalDetected Is a signal detected in the control? RunControl->SignalDetected InterferenceConfirmed Interference Confirmed SignalDetected->InterferenceConfirmed Yes SignalDetected->NoInterference No Mitigation Implement Mitigation Strategy: - Subtract background - Wash cells - Use alternative assay InterferenceConfirmed->Mitigation AlternativeAssay Switch to a non-interfering alternative assay (e.g., SRB) Mitigation->AlternativeAssay

Caption: Troubleshooting workflow for assay interference by this compound.

Signaling_Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway mCoumaricAcid This compound Akt Akt mCoumaricAcid->Akt Inhibition (postulated) IKK IKK mCoumaricAcid->IKK Inhibition (postulated) PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Postulated signaling pathways modulated by this compound.

References

Technical Support Center: Synthesis of Pure (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pure (E)-m-Coumaric acid.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel-Doebner condensation of m-hydroxybenzaldehyde and malonic acid is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Knoevenagel-Doebner condensation are a common issue. Several factors could be contributing to this problem:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure you are using the appropriate conditions for your specific reagents and catalyst. For instance, a proline-catalyzed reaction in ethanol (B145695) can be optimized by adjusting the temperature to around 60°C for approximately 4 hours.[1]

  • Improper Catalyst Concentration: The amount of catalyst, such as piperidine (B6355638) or proline, is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions. For proline-catalyzed reactions, around 0.1 equivalents can be effective.[1]

  • Presence of Water: The reaction is sensitive to water, which can hydrolyze the intermediates. Ensure all your reagents and solvents are anhydrous.

  • Inefficient Decarboxylation: The final step of the Knoevenagel-Doebner reaction is the decarboxylation of the intermediate dicarboxylic acid. If this step is incomplete, it will lower the yield of the final product. Heating the reaction mixture after the initial condensation can promote decarboxylation.

Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A suitable eluent system for TLC analysis is a mixture of toluene, acetic acid, and ethanol (e.g., 10:2:1 v/v/v).[2]

Q2: I am observing the formation of the undesired (Z)-isomer along with my target this compound. How can I minimize its formation and purify the (E)-isomer?

A2: The formation of the (Z)-isomer is a significant challenge due to the potential for isomerization. Here's how you can address this:

  • Minimizing (Z)-Isomer Formation:

    • Reaction Conditions: The Knoevenagel-Doebner condensation generally favors the formation of the more thermodynamically stable (E)-isomer. Ensure your reaction conditions are not promoting isomerization. High temperatures for prolonged periods can sometimes lead to a mixture of isomers.

    • Light Exposure: Cinnamic acid derivatives can undergo photoisomerization from the trans to the cis form upon exposure to UV light.[3] It is advisable to protect your reaction mixture from direct light, especially sunlight.

  • Purification of the (E)-Isomer:

    • Recrystallization: This is the most effective method for purifying this compound. The (E)-isomer is generally less soluble and has a higher melting point than the (Z)-isomer, allowing for their separation by fractional crystallization. A common solvent system for recrystallization is a mixture of ethanol and water or simply hot water.[2][4]

    • Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be used to separate the isomers. A gradient elution with a solvent system like hexane (B92381) and ethyl acetate (B1210297) is often effective.

Q3: What are the common side products in the Perkin reaction for m-Coumaric acid synthesis, and how can I avoid them?

A3: The Perkin reaction, while effective, can lead to several side products:

  • Aldol (B89426) Addition Intermediate: Incomplete dehydration of the initial aldol addition product will result in a hydroxyl-containing intermediate as an impurity. To avoid this, ensure the reaction is heated at a sufficiently high temperature (around 180°C) for an adequate duration to drive the dehydration to completion.[4][5]

  • Self-Condensation of Acetic Anhydride (B1165640): Acetic anhydride can undergo self-condensation, especially in the presence of a strong base. Using the appropriate amount of a weaker base, like sodium acetate, can minimize this side reaction.[6]

  • Decarboxylation of the Product: At very high temperatures, the desired cinnamic acid product can undergo decarboxylation. Careful temperature control is essential.

Q4: How can I confirm the purity and isomeric configuration of my synthesized m-Coumaric acid?

A4: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This is a powerful tool to distinguish between the (E) and (Z) isomers. The coupling constant (J-value) of the vinylic protons is characteristic. For the (E)-isomer, the J-value is typically larger (around 16 Hz) due to the trans relationship of the protons, while the (Z)-isomer will have a smaller J-value (around 12 Hz). The expected chemical shifts for this compound in D₂O are approximately 7.55 ppm (d, J=16.0 Hz, 1H) and 6.45 ppm (d, J=16.0 Hz, 1H) for the vinylic protons.[7]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with a C18 column is an excellent method for assessing purity and separating isomers. A mobile phase consisting of a mixture of methanol, water, and a small amount of acid (e.g., acetic acid or formic acid) is commonly used.[8][9] The (E)-isomer will typically have a different retention time than the (Z)-isomer.

  • Melting Point: The melting point of pure this compound is a good indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity. A broad melting range often indicates the presence of impurities, including the (Z)-isomer.

Quantitative Data Summary

Table 1: Knoevenagel-Doebner Condensation of Hydroxybenzaldehydes with Malonic Acid

AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
VanillinProline (1.1 eq)Ethanol401668 (diacid)[1]
VanillinProline (0.1 eq)Ethanol60480 (diacid)[1]
p-HydroxybenzaldehydePiperidineTolueneReflux-Modest[1]

Table 2: Perkin Reaction for Cinnamic Acid Synthesis

AldehydeAnhydrideBaseTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetic AnhydridePotassium Acetate180870-72[5]
2-MethoxybenzaldehydeAcetic AnhydrideSodium AcetateReflux--[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • m-Hydroxybenzaldehyde

  • Malonic Acid

  • Pyridine (or Proline as a greener alternative)

  • Piperidine (catalytic amount if using pyridine)

  • Ethanol (if using proline)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve m-hydroxybenzaldehyde (1 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at 90-100°C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from hot water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Perkin Reaction

This protocol is adapted from standard procedures for the Perkin reaction.[4]

Materials:

  • m-Hydroxybenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Sodium Carbonate solution (saturated) or Sodium Hydroxide (B78521) solution

  • Activated Charcoal (optional)

  • Hydrochloric Acid (concentrated)

  • Ethanol and Water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine m-hydroxybenzaldehyde (1 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1 eq).

  • Heat the reaction mixture to 180°C and maintain it at this temperature for 5-8 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing hot water.

  • Make the solution alkaline by the slow addition of a saturated sodium carbonate solution or sodium hydroxide solution to convert the coumaric acid to its soluble sodium salt.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid until the precipitation of m-Coumaric acid is complete.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Knoevenagel_Doebner_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate - H+ Base Base (e.g., Piperidine) m_Hydroxybenzaldehyde m-Hydroxybenzaldehyde Enolate->m_Hydroxybenzaldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct m_Hydroxybenzaldehyde->Aldol_Adduct Unsaturated_Diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid - H₂O m_Coumaric_Acid This compound Unsaturated_Diacid->m_Coumaric_Acid - CO₂ (Heat)

Caption: Knoevenagel-Doebner reaction mechanism for m-Coumaric acid synthesis.

Perkin_Reaction_Mechanism cluster_1 Step 1: Anhydride Enolate Formation cluster_2 Step 2: Aldol-type Addition cluster_3 Step 3: Dehydration and Hydrolysis Acetic_Anhydride Acetic Anhydride Anhydride_Enolate Anhydride Enolate Acetic_Anhydride->Anhydride_Enolate - H+ Base Base (e.g., AcO⁻) m_Hydroxybenzaldehyde m-Hydroxybenzaldehyde Anhydride_Enolate->m_Hydroxybenzaldehyde Nucleophilic Attack Aldol_Intermediate Aldol Intermediate m_Hydroxybenzaldehyde->Aldol_Intermediate Dehydrated_Intermediate Dehydrated Intermediate Aldol_Intermediate->Dehydrated_Intermediate - H₂O m_Coumaric_Acid This compound Dehydrated_Intermediate->m_Coumaric_Acid Hydrolysis

Caption: Perkin reaction mechanism for m-Coumaric acid synthesis.

Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction: - Temperature - Time - Catalyst Amount Check_Yield->Optimize_Conditions Yes Purify Purification Strategy Check_Purity->Purify Yes End Pure this compound Check_Purity->End No Check_Reagents Use Anhydrous Reagents/Solvents Optimize_Conditions->Check_Reagents Check_Reagents->Start Recrystallize Recrystallization (Ethanol/Water) Purify->Recrystallize Column_Chromatography Column Chromatography Purify->Column_Chromatography Analyze Analyze Purity: - ¹H NMR - HPLC - Melting Point Recrystallize->Analyze Column_Chromatography->Analyze Analyze->Check_Purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Chromatographic Resolution of m- and p-Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of m- and p-coumaric acid isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these closely related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of m- and p-coumaric acid isomers challenging?

A1: The m- and p-coumaric acid isomers possess the same chemical formula (C₉H₈O₃) and molecular weight, differing only in the position of the hydroxyl group on the phenyl ring.[1][2] This subtle structural difference results in very similar physicochemical properties, such as polarity and pKa, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions.

Q2: What is the most common chromatographic technique for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most widely used and effective technique for separating coumaric acid isomers.[3][4] Reversed-phase HPLC using C18 columns is a very common approach, though other stationary phases can also provide the necessary selectivity.[2] Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster and more efficient separations.[5]

Q3: What type of HPLC column is best suited for this separation?

A3: While standard octadecyl silica (B1680970) (C18) columns are frequently used, specialized stationary phases can offer enhanced selectivity.[2] For instance:

  • Mixed-mode columns , such as the Newcrom BH, which have both reversed-phase and ion-exchange characteristics, have demonstrated successful separation of all three coumaric acid isomers (o-, m-, and p-).[1][6]

  • Biphenyl columns can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can be beneficial for separating closely related compounds.[7]

  • Polymer-based reversed-phase columns (e.g., Hamilton PRP-1) have also been shown to provide rapid and efficient separation.[3]

Q4: How does the mobile phase pH affect the separation?

A4: The mobile phase pH is a critical parameter for separating acidic compounds like coumaric acids.[8] The pH affects the ionization state of the carboxylic acid and phenolic hydroxyl groups, which in turn influences their retention on a reversed-phase column.[8][9] Acidifying the mobile phase (typically to a pH of around 3) with additives like formic acid, acetic acid, or phosphoric acid suppresses the ionization of the carboxylic acid group, leading to increased retention and often improved peak shape and resolution.[10][11]

Q5: What are the typical mobile phase compositions used?

A5: The mobile phase usually consists of a mixture of an aqueous component (often acidified water) and an organic solvent like acetonitrile (B52724) or methanol.[2][8] The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution).[11][12] Gradient elution is often preferred for complex samples to achieve better separation of all components within a reasonable timeframe.[7][13]

Q6: What detection wavelength should be used for m- and p-coumaric acid?

A6: p-Coumaric acid has a strong UV absorbance maximum around 305-310 nm.[10][11][14] While detection can also be performed at other wavelengths like 270 nm or 280 nm, monitoring around 310 nm often provides excellent sensitivity for quantification.[6][13] Using a photodiode array (PDA) detector allows for the simultaneous acquisition of spectra, confirming peak identity and purity.[14]

Troubleshooting Guide

Encountering issues during method development is common. The table below outlines frequent problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition (solvent strength or pH).[15][16] 2. Unsuitable column stationary phase. 3. Flow rate is too high.[15] 4. Column temperature is not optimized.[15]1. Optimize the mobile phase. Adjust the organic solvent percentage (lower it to increase retention and potentially resolution). Ensure the pH is low enough (e.g., pH 2.5-3.5) to suppress ionization.[17] 2. Try a different column chemistry (e.g., Biphenyl or a mixed-mode phase) to alter selectivity.[7] 3. Reduce the flow rate to increase the number of theoretical plates and improve separation.[15] 4. Adjust the column temperature. A stable temperature is crucial for reproducible retention times.[15]
Peak Tailing / Asymmetric Peaks 1. Column overload (injecting too much sample).[15][17] 2. Secondary interactions with active silanols on the column packing. 3. Column degradation or contamination.[16][18] 4. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or dilute the sample.[15][17] 2. Use a high-purity, end-capped column. Ensure the mobile phase pH is appropriate. 3. Flush the column with a strong solvent or replace it if it's old or damaged.[17] Use a guard column to protect the analytical column.[18] 4. Dissolve the sample in the initial mobile phase or a weaker solvent.
Fluctuating Retention Times 1. Unstable column temperature.[15] 2. Inconsistent mobile phase preparation or composition.[15] 3. Pump issues (leaks, poor mixing, faulty check valves).[17] 4. Insufficient column equilibration time.1. Use a column oven to maintain a constant temperature.[17] 2. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase properly.[17] 3. Check the HPLC system for leaks and perform regular pump maintenance. 4. Ensure the column is fully equilibrated with the mobile phase before injecting, especially when using a gradient.
High Backpressure 1. Blockage in the system (e.g., clogged frit, filter, or tubing).[17] 2. Column contamination or precipitation of sample/buffer.[17] 3. Flow rate is too high for the column particle size.1. Systematically check components for blockage, starting from the detector and moving backward. Replace inline filters or frits.[17] 2. Flush the column in the reverse direction (if permitted by the manufacturer) with a series of strong solvents. 3. Reduce the flow rate to within the manufacturer's recommended range.

Experimental Protocols

Below are detailed methodologies adapted from successful published methods for the separation of coumaric acid isomers.

Method 1: Reversed-Phase HPLC with C18 Column

This is a general-purpose method effective for the baseline separation of various phenolic acids, including m- and p-coumaric acid.

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or Phosphoric Acid, pH adjusted to ~3).[10]

    • Solvent B: Acetonitrile.[10]

  • Elution Profile: Gradient Elution.

    • 0-10 min: 5-30% B

    • 10-20 min: 30-50% B

    • 20-25 min: 50-95% B (column wash)

    • 25-30 min: 95-5% B (return to initial)

    • 30-40 min: 5% B (equilibration)

  • Flow Rate: 0.7 - 1.0 mL/min.[10][11]

  • Column Temperature: 30 °C.[10]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 310 nm.[11]

Method 2: Mixed-Mode HPLC for Isomer Separation

This method utilizes a specialized column chemistry to enhance selectivity between the isomers.[6]

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: Newcrom BH, 150 mm x 4.6 mm, 5 µm.[6]

  • Mobile Phase: Isocratic Elution.

    • Acetonitrile / Water (20/80, v/v) containing 1.0% Phosphoric Acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm.[6]

Quantitative Data Summary

The following table summarizes typical retention times for coumaric acid isomers based on published methods. Actual retention times may vary depending on the specific system, column, and conditions used.

Compound Methodology Column Retention Time (min) Reference
p-Coumaric AcidIsocratic RP-HPLCC18 (250 x 4.6 mm)6.62[2][11]
p-Coumaric AcidGradient RP-HPLCC1824.5 (co-elutes with Ferulic Acid)[12]
o-, m-, p-Coumaric AcidMixed-Mode HPLCNewcrom BHNot specified, but baseline separation achieved[6]

Note: Co-elution can be a problem with standard C18 methods, highlighting the need for careful method development or alternative column chemistries.[12]

Visualizations

Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust method for separating m- and p-coumaric acid.

G start Start: Define Separation Goal (Baseline resolution of m- & p-isomers) col_select Step 1: Column Selection - Start with standard C18 - Consider Biphenyl or Mixed-Mode for alternative selectivity start->col_select mp_dev Step 2: Mobile Phase Development - Aqueous: Water + Acid (Formic, Phosphoric) - Organic: Acetonitrile or Methanol - Set pH ~ 3.0 col_select->mp_dev scout_grad Step 3: Run Scouting Gradient (e.g., 5-95% Organic over 20 min) mp_dev->scout_grad eval1 Step 4: Evaluate Resolution scout_grad->eval1 opt_loop Step 5: Optimization eval1->opt_loop Resolution < 1.5 success Success: Method Validation (Robustness, Linearity, LOD/LOQ) eval1->success Resolution ≥ 1.5 opt_grad Adjust Gradient Slope opt_loop->opt_grad opt_ph Fine-tune pH / Buffer opt_loop->opt_ph opt_flow Optimize Flow Rate / Temp opt_loop->opt_flow eval2 Re-evaluate Resolution opt_grad->eval2 opt_ph->eval2 opt_flow->eval2 eval2->opt_loop Needs more tuning eval2->success Resolution ≥ 1.5 fail Problem: Try Alternative Column eval2->fail No improvement fail->col_select

Caption: A workflow for chromatographic method development.

Troubleshooting Decision Tree

This decision tree guides users through diagnosing and solving common separation problems.

G start Problem Encountered q_resolution Is the resolution between m- and p- isomers poor? start->q_resolution a_res_yes Decrease Organic % in Mobile Phase OR Flatten Gradient Slope q_resolution->a_res_yes Yes q_peak_shape Are peaks tailing or fronting? q_resolution->q_peak_shape No q_res_still_poor Still Poor? a_res_yes->q_res_still_poor a_res_change_col Change Column Type (e.g., C18 -> Biphenyl) q_res_still_poor->a_res_change_col Yes a_res_no Proceed to check peak shape q_res_still_poor->a_res_no No end_node Problem Resolved / Method Optimized a_res_change_col->end_node a_res_no->q_peak_shape a_shape_yes Check for Column Overload (Reduce injection volume/concentration) q_peak_shape->a_shape_yes Yes q_rt_stable Are retention times unstable? q_peak_shape->q_rt_stable No q_shape_still_bad Still Tailing? a_shape_yes->q_shape_still_bad a_shape_check_ph Ensure Mobile Phase pH is low (~3) & sample solvent is compatible q_shape_still_bad->a_shape_check_ph Yes q_shape_still_bad->q_rt_stable No a_shape_check_ph->end_node a_rt_yes Check System Stability: 1. Use Column Oven 2. Ensure Proper Equilibration 3. Check Pump/Seals q_rt_stable->a_rt_yes Yes q_rt_stable->end_node No a_rt_yes->end_node

Caption: A decision tree for troubleshooting HPLC separation issues.

References

Technical Support Center: Cell Viability Issues with (E)-m-Coumaric Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when working with (E)-m-Coumaric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell viability?

This compound, also known as 3-hydroxycinnamic acid, is a phenolic acid and a natural aromatic compound found in various foods.[1] While research on the meta isomer is less extensive than its para counterpart, phenolic acids, in general, have been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines.[2][3] The expected effect on cell viability is typically a dose- and time-dependent decrease, often mediated by the induction of apoptosis (programmed cell death).[3]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][4]

  • Example Preparation: A stock solution of 25 mg/mL in DMSO can be prepared.[1]

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: I am observing precipitation of the compound in my cell culture medium. What should I do?

Precipitation is likely due to the poor aqueous solubility of this compound.[4] Here are some steps to troubleshoot this issue:

  • Ensure Proper Dissolution of Stock: Make sure your stock solution in the organic solvent is fully dissolved before diluting it into the aqueous culture medium.

  • Optimize Dilution Method: When diluting the stock solution, add it to the medium while vortexing or gently mixing to facilitate dispersion.[4]

  • Reduce Final Concentration: You may be exceeding the solubility limit of the compound in your culture medium. Try working with a lower concentration range.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound.[4]

Q4: Can this compound interfere with standard cell viability assays like the MTT assay?

Yes, phenolic compounds, including coumaric acid isomers, have the potential to interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] These compounds can directly reduce the MTT reagent to its formazan (B1609692) product in a cell-free system, leading to an overestimation of cell viability (a false positive result).[5]

To mitigate this, it is crucial to include proper controls:

  • Blank Control: Wells containing only cell culture medium and the MTT reagent.

  • Compound Control: Wells containing cell culture medium, this compound at the concentrations being tested, and the MTT reagent, but without cells. This will show if the compound itself reacts with MTT.

If interference is observed, consider using an alternative cell viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or a crystal violet assay.

Troubleshooting Guides

Guide 1: Unexpectedly High or Low Cell Viability

Problem: Your experimental results show either much higher or much lower cell viability than expected after treatment with this compound.

Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the culture wells for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q3 .
Inaccurate Compound Concentration Verify the calculations for your stock solution and final dilutions. Ensure accurate pipetting. Prepare fresh dilutions for each experiment.[4]
Solvent Cytotoxicity If using an organic solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control with the solvent alone to assess its effect on cell viability.[4]
Assay Interference (for high viability) As detailed in FAQ Q4 , this compound may interfere with the MTT assay. Run a cell-free compound control to check for direct MTT reduction. Consider an alternative viability assay if interference is confirmed.[5]
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform and optimal cell seeding density for your specific cell line and assay duration.
Contamination Microbial contamination can rapidly alter cell health and pH of the culture medium, affecting results. Visually inspect cultures for turbidity, color changes, or filamentous growth.[6]
Guide 2: Inconsistent or Non-Reproducible Results

Problem: You are unable to obtain consistent results between replicate experiments.

Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid using aqueous solutions of the compound that have been stored for more than a day.[4]
Inconsistent Incubation Times Ensure that the treatment duration and the incubation time for the viability assay (e.g., with MTT reagent) are consistent across all experiments.
Cell Line Passage Number High passage numbers can lead to changes in cell characteristics and response to treatments. Use cells within a consistent and low passage number range for all experiments.
Variability in Experimental Conditions Maintain consistent experimental conditions, including incubator temperature, CO2 levels, and humidity.

Quantitative Data

The majority of published research focuses on the para isomer of coumaric acid. The following table summarizes reported IC50 values for p-Coumaric acid in various cancer cell lines. This data can serve as a reference point, but it is crucial to determine the IC50 value of This compound empirically for your specific cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)Treatment DurationReference
HT-29Colorectal Carcinoma15024 hours[3]
HT-29Colorectal Carcinoma1253 days[3]
HT-29Colorectal Carcinoma1005 days[3]
HCT-15Colorectal Carcinoma1400Not Specified[2]
N2aNeuroblastoma15072 hours[7]
PC3Prostate Cancer1100Not Specified[8]
A375Melanoma2500 - 3500Not Specified[9]
B16Melanoma3000 - 4000Not Specified[9]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to aid dissolution.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol provides a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells. For adherent cells, collect both the floating cells in the medium and the attached cells by trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[10][11]

Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways

The following diagram illustrates potential signaling pathways that may be affected by coumaric acid treatment, leading to apoptosis. This is based on studies of the more common p-coumaric acid isomer and should be considered a hypothetical model for this compound pending further research.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus m_Coumaric_acid m_Coumaric_acid ROS ROS m_Coumaric_acid->ROS PI3K PI3K m_Coumaric_acid->PI3K AMPK AMPK m_Coumaric_acid->AMPK Bax Bax ROS->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 mTOR->Bcl2 Bcl2->Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c AMPK->mTOR Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Potential signaling pathways affected by coumaric acid.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected cell viability results after this compound treatment.

G A Unexpected Cell Viability Results B Visual Inspection of Culture A->B C Precipitate Observed B->C Yes D No Precipitate B->D No E Review Compound Prep & Dilution (FAQ Q3) C->E F Check for Assay Interference (FAQ Q4) D->F H Review Experimental Parameters D->H G Run Cell-Free Compound Control F->G I Inconsistent Seeding Density, Incubation Times, etc. H->I

Caption: Troubleshooting workflow for unexpected cell viability.

References

Inconsistent results in (E)-m-Coumaric acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (E)-m-Coumaric Acid Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and achieving consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as (2E)-3-(3-Hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid.[1] It is one of three isomers of coumaric acid, differing in the position of the hydroxyl group on the phenyl ring.[1] It is a naturally occurring phenolic compound found in various plants and foods, including vinegar.[1][2]

Q2: What are the key stability concerns for this compound?

A2: Like other hydroxycinnamic acids, this compound is susceptible to degradation. Key concerns include:

  • Isomerization: Light can induce the isomerization of the (E) form to the corresponding (Z)-isomer, potentially altering its biological activity.[3]

  • Temperature Sensitivity: The related compound, p-coumaric acid, is known to be unstable at elevated temperatures (e.g., 75°C).[4] It is advisable to avoid heating solutions containing m-coumaric acid.

  • Oxidation: As a phenolic compound, it can be prone to oxidation.

  • Aqueous Instability: Aqueous solutions, especially in buffers, are not recommended for long-term storage.[5] It is best to prepare them fresh for each experiment.

Q3: What is the recommended way to store this compound?

A3: For the solid compound, storage at 4°C, protected from light, is recommended.[6][7] For stock solutions prepared in an organic solvent like DMSO, store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, always protected from light.[7]

Q4: What are the pKa values for m-Coumaric acid?

A4: The dissociation constants (pKa) are crucial for understanding the compound's charge and solubility at a given pH.

Functional GrouppKa Value
Carboxylic Acid (pKa1)4.48[8]
Phenolic Hydroxyl (pKa2)10.35[8]

Troubleshooting Guide for Inconsistent Results

This section addresses specific problems you may encounter during your experiments.

Issue 1: Solubility Problems and Precipitation

Question: I dissolved this compound in an organic solvent, but a precipitate formed when I added it to my aqueous buffer or cell culture medium. Why is this happening and how can I fix it?

Answer: This issue, often called "crashing out," occurs because the compound's solubility is much lower in the final aqueous solution than in the concentrated organic stock.[9]

Solutions:

  • Reduce Final Concentration: The most common cause is exceeding the solubility limit. Try using a more dilute final concentration in your assay.[9]

  • Optimize Stock Solution: Prepare a highly concentrated stock in 100% DMSO or DMF.[5][7] When preparing the working solution, add the stock dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations.

  • Use a Co-solvent: Slightly increasing the percentage of the organic solvent in the final working solution can help, but ensure you run a vehicle control to confirm the solvent concentration is not toxic to your cells or interfering with the assay.[9]

  • pH Adjustment: The solubility of phenolic acids can be pH-dependent.[9] Given its pKa values, m-coumaric acid will be more soluble in buffers with a pH above 4.5, where the carboxylic acid group is deprotonated.

SolventReported Solubility of p-Coumaric Acid*
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]
Ethanol~10 mg/mL[5]
DMF:PBS (pH 7.2) (1:6 ratio)~0.1 mg/mL[5]
WaterSlightly soluble / Sparingly soluble[9][10]

*Note: This data is for the related isomer p-Coumaric acid. Solubility for this compound is expected to be in a similar range but should be determined empirically.

Issue 2: Poor Reproducibility in Biological Assays

Question: My results (e.g., IC50 values from a cytotoxicity assay) vary significantly between experiments. What are the potential causes?

Answer: Poor reproducibility can stem from compound instability, procedural inconsistencies, or interference with the assay itself.

Troubleshooting Steps:

G A Inconsistent Results Observed B Step 1: Verify Compound Integrity A->B C Is the stock solution fresh? Was it protected from light? Was it stored correctly? B->C Check D Step 2: Check for Assay Interference C->D If OK E Run a 'no-cell' control. Does the compound react with the assay reagent (e.g., MTT)? D->E Check F Step 3: Review Experimental Protocol E->F If OK G Is cell seeding density consistent? Are incubation times exact? Is pipette calibration correct? F->G Check H Step 4: Assess Solution Stability G->H If OK I Was the aqueous working solution prepared fresh before use? H->I Check J Address Issue & Repeat I->J If OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.

  • Compound Degradation: As highlighted in the FAQs, this compound can degrade. Always prepare fresh working solutions from a properly stored stock for each experiment.[5] Light exposure during experiments can cause E/Z isomerization, leading to variability.[3]

  • Assay Interference: Some compounds can interfere with assay reagents. For example, redox-active molecules can reduce the MTT reagent directly, giving a false positive for cell viability.[11] Run a control containing media, the assay reagent, and your compound (at the highest concentration) without cells to check for interference.[11]

  • Procedural Variability: Ensure strict consistency in all experimental steps, including cell seeding density, incubation times, and reagent volumes.[11]

  • Interaction with Media Components: In complex media, the compound may interact with proteins or other components, reducing its effective concentration. While not specifically documented for m-coumaric acid, the related p-coumaric acid has been shown to be adsorbed by yeast cells.[4]

Issue 3: Unexpected Biological Activity or Inactivity

Question: The observed biological activity of my this compound is much lower/higher than expected, or it is inactive. What could be the reason?

Answer: This can be due to compound purity, degradation, or the choice of experimental model.

  • Purity: Verify the purity of your compound. Impurities from synthesis or degradation could have their own biological effects or inhibit the activity of the primary compound. Ensure you are using a high-purity grade (≥98%).[6]

  • Isomerization: The (Z)-isomer, formed upon light exposure, may have different biological activity than the (E)-isomer.[3] If your experiments are conducted under ambient light for extended periods, this could be a significant factor.

  • Metabolism: In cell-based assays or in vivo models, the compound may be rapidly metabolized to a less active or more active form.

  • Isomer-Specific Activity: The biological activity of coumaric acid isomers can differ. For instance, in one study on tyrosinase inhibition, p-coumaric acid was found to be more active than m-coumaric or o-coumaric acid.[12] Ensure that the expected activity is based on literature for the correct isomer.

G cluster_0 Biosynthesis Pathway cluster_1 Potential Downstream Effects Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL mCou This compound Cin->mCou Cinnamate 3-hydroxylase Mod Modulation of Signaling Pathways (e.g., NF-κB, Nrf-2) mCou->Mod AntiOx Antioxidant Activity (ROS Scavenging) mCou->AntiOx

Caption: Simplified biosynthesis of this compound and its potential biological roles.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes preparing solutions for a typical cell culture experiment.

G A 1. Weigh this compound (MW: 164.16 g/mol) B 2. Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 100 mM) A->B C 3. Aliquot and Store (-20°C or -80°C) Protect from light B->C D 4. Prepare Working Solution (Perform immediately before use) C->D E 5. Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations. D->E F 6. Add to Assay Plate E->F

Caption: Standard workflow for preparing this compound solutions for experiments.

Methodology:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM):

    • Weigh out 16.42 mg of this compound (Molecular Weight: 164.16 g/mol ).[6]

    • Dissolve it in 1 mL of high-purity DMSO.[5]

    • Vortex or sonicate briefly until the solid is completely dissolved. This is your 100 mM stock solution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for long-term use.[7]

  • Prepare an Aqueous Working Solution (e.g., 100 µM):

    • This step should be done immediately before adding the compound to your experiment. Do not store aqueous solutions.[5]

    • Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in your final buffer or cell culture medium to get a 1 mM intermediate solution. Then, dilute this 1:10 to get the final 100 µM working solution.

    • Always add the stock solution to the aqueous medium (not the other way around) and mix immediately to prevent precipitation.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, often as an indicator of cytotoxicity.[13]

Principle: In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same DMSO concentration as the highest treatment dose) and a "no-treatment" control.[11]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

References

Optimizing storage conditions for (E)-m-Coumaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of (E)-m-Coumaric acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 4°C and protected from light.[1] It is advisable to keep the container tightly sealed to prevent moisture absorption. While some isomers like p-coumaric acid have shown stability for years at room temperature, lower temperatures are generally recommended to ensure maximum stability of hydroxycinnamic acids.

Q2: How should I store stock solutions of this compound?

A2: The stability of stock solutions is highly dependent on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Always protect solutions from light.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL.[1] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) are also effective. It is sparingly soluble in aqueous buffers. For cell culture or other aqueous-based experiments, it is recommended to first prepare a concentrated stock solution in a high-purity, dry organic solvent like DMSO and then dilute it into the aqueous medium to the final working concentration.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive. Exposure to light, particularly UV radiation, can induce isomerization from the biologically active (E)-isomer to the (Z)-isomer, which may have different properties and affect experimental outcomes. Therefore, it is crucial to store both the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

Q5: How stable are aqueous solutions of this compound?

A5: Aqueous solutions of coumaric acid isomers are generally not stable for long periods. It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day. If you observe any precipitation or color change in the aqueous solution, it should be discarded.

Troubleshooting Guide

Problem Possible Cause Solution
Compound will not dissolve in aqueous buffer. This compound has poor water solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol first. Then, dilute the stock solution into your aqueous buffer to the desired final concentration while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%).
Precipitate forms when diluting the organic stock solution into aqueous media. The final concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture ("crashing out").Try a lower final concentration of the compound. You can also slightly increase the percentage of the organic co-solvent, but verify the tolerance of your experimental system (e.g., cell line) to the new solvent concentration.
Inconsistent or non-reproducible experimental results. 1. Degradation of the compound: This could be due to improper storage (temperature, light exposure) or repeated freeze-thaw cycles of the stock solution.2. Isomerization: Light exposure may have converted the (E)-isomer to the (Z)-isomer.3. Pipetting errors. 1. Prepare fresh stock solutions from the solid compound stored under recommended conditions. Aliquot stock solutions to minimize freeze-thaw cycles.2. Always handle the compound and its solutions protected from light.3. Use calibrated pipettes and ensure thorough mixing of solutions.
Unexpectedly high cytotoxicity in cell-based assays. 1. High concentration of organic solvent: The final concentration of DMSO or other organic solvents may be toxic to the cells.2. Contamination: The compound or solvent may be contaminated.3. Incorrect concentration calculation. 1. Calculate the final solvent concentration and ensure it is below the cytotoxic level for your specific cell line. Perform a solvent toxicity control experiment.2. Use high-purity this compound (≥98%) and sterile, high-quality solvents.3. Double-check all calculations for stock solutions and dilutions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration Special Conditions
Solid4°CLong-termProtect from light, keep sealed.[1]
Stock Solution in DMSO-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles.[1]
Stock Solution in DMSO-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles.[1]
Aqueous Solution2-8°CNot recommended (use within one day)Prepare fresh before use.

Table 2: Solubility Data

Solvent Approximate Solubility Notes
DMSO100 mg/mL[1]Use of newly opened, hygroscopic DMSO is recommended for best results.[1]
EthanolSoluble
Dimethylformamide (DMF)Soluble
WaterSparingly solubleSolubility is significantly lower than in organic solvents.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound (MW: 164.16 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance and pipettes

Methodology:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 16.42 mg of this compound into the tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Close the tube tightly and vortex until the solid is completely dissolved. Gentle warming or brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.

Protocol 2: Stability and Purity Analysis by HPLC

Objective: To assess the purity of this compound and detect potential degradation or isomerization. This protocol is based on methods for analyzing coumaric acid isomers.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • HPLC-grade phosphoric acid or formic acid

  • Reference standard of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v) with an acidic modifier (e.g., 1% phosphoric acid).[3] The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase or a suitable solvent like methanol.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).[4]

    • Set the UV detector to a wavelength of ~270-310 nm.[3][4]

    • Inject the standard and sample solutions.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The purity can be determined by the area of the main peak relative to the total area of all peaks. The appearance of new peaks, particularly one eluting close to the main peak, could indicate the presence of the (Z)-isomer or other degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control start Weigh this compound dissolve Dissolve in DMSO (100 mM Stock) start->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C (Protect from Light) aliquot->store hplc Purity Check by HPLC aliquot->hplc dilute Dilute Stock in Aqueous Medium store->dilute treat Treat Cells/System dilute->treat assay Perform Bioassay treat->assay data data assay->data Collect Data

Caption: Experimental workflow for handling this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 CoumaricAcid This compound CoumaricAcid->MAPK Inhibits CoumaricAcid->NFkB Inhibits

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

antioxidant_pathway cluster_stress Cellular Stress cluster_pathway Cellular Defense Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes CoumaricAcid This compound CoumaricAcid->ROS Scavenges CoumaricAcid->Nrf2 Activates

Caption: Antioxidant action mechanism of this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of (E)-m-Coumaric acid against other common antioxidants. The information is supported by experimental data from various in vitro assays to assist in evaluating its potential for further research and development.

Introduction

This compound, a hydroxycinnamic acid, is a phenolic compound found in various plants.[1] Like other phenolic acids, its antioxidant properties are of significant interest for their potential therapeutic applications.[2][3] This guide focuses on validating its antioxidant capacity by comparing its performance in several widely accepted antioxidant assays against well-established antioxidants.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of this compound was evaluated using three common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results are compared with standard antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid.

CompoundDPPH Assay (IC50/EC50)ABTS Assay (TEAC)FRAP Assay (µM Fe²⁺/µg)
This compound >800 µmol/assay[4]Less active than p-coumaric and o-coumaric acid[5]Lower than caffeic and rosmarinic acids[6]
p-Coumaric acid Lower than m-coumaric acid[4]20–33 µM Trolox Equivalents (TE)[6][7]24–113 µM Fe²⁺[6][7]
Ascorbic Acid Effective scavenger[8]Standard antioxidant[9]Standard antioxidant[1]
Trolox Standard antioxidant[10]Standard antioxidant (TEAC = 1)[7]Standard antioxidant
Gallic Acid 0.0237 µmol/assay[4]High activity[7]494–5033 µM Fe²⁺[6][7]

Note: A lower IC50/EC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox. Higher FRAP values indicate greater reducing power. The data indicates that while this compound possesses antioxidant activity, it is generally less potent than its para and ortho isomers, and significantly less potent than powerful antioxidants like gallic acid in these specific assays.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol).

    • Test compound (this compound) and standards (Ascorbic acid, Trolox, Gallic acid) at various concentrations.

    • Methanol.

  • Procedure:

    • Prepare a series of dilutions of the test compound and standards in methanol.[4]

    • Add a small volume of each dilution to a solution of DPPH in a microplate well or cuvette.[4]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[4]

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[4]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[11]

2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

    • Potassium persulfate for the generation of the ABTS radical cation.

    • Test compound and standards at various concentrations.

    • Phosphate buffered saline (PBS) or ethanol (B145695).

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[9]

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.[9]

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance.

  • Reagents:

    • FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.[10]

    • Test compound and standards at various concentrations.

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a small volume of the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[10]

    • Measure the absorbance of the colored product at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity is expressed as µM of Fe²⁺ equivalents or a similar unit.[6]

Signaling Pathway and Experimental Workflow

The antioxidant activity of phenolic compounds is often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. One of the key pathways is the Nrf2-ARE pathway.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation CellProtection Cellular Protection ROS->CellProtection damages Nrf2_d Nrf2 (Degradation) Keap1_Nrf2->Nrf2_d ubiquitination Nrf2_n Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_n Antioxidant This compound Antioxidant->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Antioxidant Enzymes Genes->Enzymes translation Enzymes->CellProtection enhances

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

The diagram above illustrates how antioxidants like this compound can potentially activate the Nrf2 pathway, leading to the transcription of antioxidant genes and enhanced cellular protection against oxidative damage.

Experimental_Workflow start Start: Obtain this compound and Standard Antioxidants prep Prepare Stock Solutions and Serial Dilutions start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap data Data Collection: Measure Absorbance dpph->data abts->data frap->data analysis Data Analysis: Calculate IC50/TEAC/FRAP values data->analysis compare Compare Results with Standards analysis->compare end Conclusion: Evaluate Relative Antioxidant Capacity compare->end

Caption: General workflow for in vitro antioxidant capacity assessment.

This workflow outlines the standard procedure for evaluating the antioxidant potential of a test compound like this compound in comparison to established standards.

Conclusion

The presented data indicates that this compound exhibits antioxidant properties, although it is a weaker antioxidant compared to other phenolic acids like gallic acid and even its own isomers in the tested in vitro models.[4][6] Its antioxidant activity is concentration-dependent.[4] Further investigations, including cellular-based assays and in vivo studies, are warranted to fully elucidate its physiological relevance and potential as a therapeutic agent. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers pursuing further studies on this compound and other novel antioxidant compounds.

References

A Comparative Analysis of (E)-m-Coumaric Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(E)-m-Coumaric acid and its isomers, (E)-o-coumaric acid and (E)-p-coumaric acid, are hydroxycinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom.[1][2][3] These compounds have garnered significant interest in the scientific community for their diverse biological activities, making them promising candidates for the development of novel therapeutics.[4][5] This guide provides a comparative analysis of the physicochemical properties and biological activities of these three isomers, supported by experimental data and detailed methodologies, to aid researchers in their ongoing and future studies. The most abundant isomer found in nature is p-coumaric acid.[6][7]

Physicochemical Properties

The position of the hydroxyl group on the phenyl ring distinguishes the three isomers and influences their chemical and biological properties.[6] All three isomers share the same molecular formula (C₉H₈O₃) and molecular weight (164.16 g/mol ).[2][3][8]

Property(E)-o-Coumaric AcidThis compound(E)-p-Coumaric Acid
IUPAC Name (2E)-3-(2-Hydroxyphenyl)prop-2-enoic acid[2][9](2E)-3-(3-Hydroxyphenyl)prop-2-enoic acid[3](2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid[6][10]
Synonyms 2-Hydroxycinnamic acid[11]3-Hydroxycinnamic acid[3]4-Hydroxycinnamic acid[6]
CAS Number 614-60-8[2]588-30-7[3]501-98-4[10]
Molecular Formula C₉H₈O₃[2][11]C₉H₈O₃[3]C₉H₈O₃[6][10]
Molecular Weight 164.16 g/mol [2]164.16 g/mol [3]164.16 g/mol [6]
Melting Point Not specified191 °C[12]210-213 °C[10]
Water Solubility 1.15 g/L[13]1.04 g/L[14]1.02 g/L[6][15]
logP 1.9[13]1.71[14]1.74[15]
pKa (Strongest Acidic) 4.04[13]4.01[14]4[15]

Comparative Biological Activities

The biological activities of coumaric acid isomers have been investigated in various in vitro and in vivo models. Notably, p-coumaric acid is the most extensively studied of the three isomers.

Anticancer Activity

Coumaric acid isomers have demonstrated cytotoxic effects against several cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[16]

CompoundCell LineAssayIC50 Value
o-Coumaric AcidMCF-7 (Breast Cancer)Not specified4.95 mM[17]
p-Coumaric AcidMCF-7 (Breast Cancer)MTT~40 mM (for 24h)[16]
p-Coumaric AcidA375 (Melanoma)CCK-84.4 mM (for 24h), 2.5 mM (for 48h)[16]
p-Coumaric AcidB16 (Melanoma)CCK-84.1 mM (for 24h), 2.8 mM (for 48h)[16]
p-Coumaric AcidHT-29 (Colorectal Cancer)MTT150 µM (for 24h)[16]
p-Coumaric AcidA431 (Skin Cancer)MTT~52 µg/ml[16]
p-Coumaric AcidHCT 15 (Colon Cancer)Propidium Iodide Staining1400 µmol/l
Anti-inflammatory Activity

Both o- and p-coumaric acid have shown anti-inflammatory properties in animal models.[16]

CompoundModelDosageOutcome
trans-o-Coumaric AcidCarrageenan-induced paw edema (mice)20 mg/kgSignificantly reduced edema, comparable to diclofenac[16][18]
p-Coumaric AcidCollagen-induced arthritis (rats)13.8 µg/g (daily)Alleviated symptoms and reduced inflammatory markers[16]

Specific in vivo anti-inflammatory data for m-coumaric acid was not found in the reviewed literature.

Antimicrobial Activity

Coumaric acid isomers have exhibited activity against a range of bacterial strains, particularly Gram-positive bacteria.[16]

CompoundBacterial StrainMIC Value
trans-o-Coumaric AcidStaphylococcus aureus1.52 - 3.37 mM[16]
trans-o-Coumaric AcidBacillus subtilis1.52 - 3.37 mM[16]
p-Coumaric AcidGram-positive bacteria10 - 80 µg/ml[16]
p-Coumaric AcidEscherichia coli1 mg/mL[16]
Antioxidant and Antiglycation Potential

An in-vitro study comparing all three isomers found that p-coumaric acid was the most effective at reducing diabetic complications, showing superior results at a concentration of 200 µM in assays measuring protein glycation and oxidative stress.[19]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media.

  • Cell Seeding: Seed approximately 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ environment.[20]

  • Treatment: Treat the cells with varying concentrations of the coumaric acid isomer for 24, 48, or 72 hours. Include a vehicle-treated control group.[16]

  • MTT Addition: After the incubation period, add 10-28 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[20][21]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[20][21] Shake the plate for 15 minutes.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[16]

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for screening anti-inflammatory agents.

  • Animal Model: Use healthy Wistar or Sprague-Dawley rats (150-250g).[22] Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., trans-o-coumaric acid at 20 mg/kg) intraperitoneally or orally.[16] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.[16]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[16][23]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16][24]

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[22]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized turbidity.

  • Serial Dilutions: Serially dilute the test compound in a 96-well microtiter plate containing broth to obtain a range of concentrations.[25]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[25]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, observed as a lack of turbidity.[25]

Signaling Pathways

The biological effects of coumaric acids are mediated through various signaling pathways. The majority of research in this area has focused on p-coumaric acid.

  • Anti-inflammatory Effects: p-Coumaric acid has been shown to inhibit the production of inflammatory cytokines in LPS-stimulated RAW 264.7 cells by blocking the NF-κB and MAPK signaling pathways.[18]

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK activates pCA p-Coumaric Acid pCA->IKK inhibits pCA->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to MAPK->nucleus activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines gene expression Akt_ERK_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR PI3K PI3K GFR->PI3K Ras Ras GFR->Ras pCA p-Coumaric Acid Akt Akt pCA->Akt inhibits ERK ERK pCA->ERK inhibits PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

References

Illuminating the Structure of (E)-m-Coumaric Acid: A Comparative Guide to Synthesis and Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint. This guide provides a comparative overview of common synthetic routes to (E)-m-Coumaric acid and the analytical techniques used for its structural verification, supported by experimental data and detailed protocols.

This compound, a hydroxycinnamic acid, is a valuable compound with antioxidant properties. Its precise synthesis and structural elucidation are paramount for its application in research and development. This guide compares three prominent synthesis methodologies—the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction—and details the spectroscopic techniques for confirming the desired (E)-isomer of m-Coumaric acid.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound typically starts from m-hydroxybenzaldehyde. The choice of synthetic route can significantly impact yield, purity, and reaction conditions. Below is a comparison of three common methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentsTypical Reaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Perkin Reaction m-Hydroxybenzaldehyde, Acetic AnhydrideSodium AcetateHigh temperature (e.g., 180°C)ModerateWell-established, uses readily available reagents.High temperatures, often requires long reaction times.[1]
Knoevenagel-Doebner Condensation m-Hydroxybenzaldehyde, Malonic AcidPiperidine (B6355638), PyridineReflux in a suitable solvent (e.g., pyridine)HighMilder conditions than Perkin, generally higher yields.Potential for side reactions like decarboxylation.[2][3][4]
Heck Reaction 3-Iodophenol, Acrylic AcidPalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Moderate temperature in a suitable solvent (e.g., acetonitrile)Good to HighHigh stereoselectivity for the (E)-isomer, milder conditions.[5][6]Palladium catalysts can be expensive and require removal from the final product.

Structural Confirmation: A Spectroscopic Approach

Following synthesis, a battery of spectroscopic techniques is employed to confirm the structure of this compound and to distinguish it from its ortho and para isomers, as well as the (Z)-isomer.

Spectroscopic Data for this compound
Spectroscopic TechniqueSolvent/MethodKey Data Points
¹H NMR DMSO-d₆δ ~6.4 (d, 1H, vinylic), ~7.5 (d, 1H, vinylic), ~6.8-7.3 (m, 4H, aromatic), ~9.6 (s, 1H, phenolic OH), ~12.2 (s, 1H, carboxylic OH)
¹³C NMR DMSO-d₆δ ~115-130 (aromatic C), ~118 (vinylic CH), ~145 (vinylic CH), ~158 (aromatic C-OH), ~168 (C=O)
FTIR KBr pellet~3400-3200 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch, aromatic and vinylic), ~980 cm⁻¹ (trans C-H bend)
Mass Spectrometry (EI-MS) 70 eVm/z 164 (M⁺), 147, 119, 91
Comparative Spectroscopic Data of Coumaric Acid Isomers

The position of the hydroxyl group on the phenyl ring significantly influences the spectroscopic signatures of the coumaric acid isomers.

IsomerKey ¹H NMR Chemical Shift Differences (Aromatic Protons, ppm)Key IR Band Differences (cm⁻¹)
(E)-o-Coumaric Acid Distinct aromatic splitting pattern due to ortho substitution.Shift in C-O stretching frequency.
This compound Characteristic meta-substituted aromatic proton signals.-
(E)-p-Coumaric Acid Symmetrical AA'BB' splitting pattern for aromatic protons.-

Experimental Protocols

Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • m-Hydroxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (10%)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve m-hydroxybenzaldehyde (1 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold 10% hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Structural Confirmation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized This compound Purified_Product Purified Product Synthesized_Product->Purified_Product Recrystallization NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure Data Analysis & Comparison FTIR->Confirmed_Structure Data Analysis & Comparison MS->Confirmed_Structure Data Analysis & Comparison

Caption: Workflow for the synthesis and structural confirmation of this compound.

General Protocol for FTIR Analysis of a Solid Sample

This protocol outlines the steps for acquiring an FTIR spectrum of a solid organic compound.[7][8]

Materials:

  • Synthesized this compound

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Hydraulic press with pellet die

Procedure:

  • Thoroughly grind a small amount (1-2 mg) of the dried sample with approximately 100 mg of dry KBr in an agate mortar.

  • Transfer the finely ground powder to a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum according to the instrument's operating procedure.

Signaling Pathway Involving Coumaric Acid Derivatives

Hydroxycinnamic acids, including coumaric acid, are known to be involved in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of secondary metabolites.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H m_Coumaric_Acid This compound p_Coumaric_Acid->m_Coumaric_Acid Hypothetical Hydroxylation Lignans Lignans p_Coumaric_Acid->Lignans Flavonoids Flavonoids p_Coumaric_Acid->Flavonoids Stilbenes Stilbenes p_Coumaric_Acid->Stilbenes

Caption: Simplified phenylpropanoid pathway showing the role of coumaric acid isomers.

By carefully selecting a synthetic method and rigorously applying spectroscopic techniques, researchers can confidently synthesize and confirm the structure of this compound, enabling its reliable use in further scientific investigation.

References

Cross-Validation of Quantification Methods for (E)-m-Coumaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of (E)-m-Coumaric acid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to furnish researchers with the necessary data to select the most appropriate method for their specific application, considering factors such as sensitivity, accuracy, precision, and throughput.

Comparison of Quantitative Performance

The selection of an optimal analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for the quantification of coumaric acid isomers. While specific data for this compound is limited, the provided ranges, based on published data for o- and p-coumaric acid, serve as a reliable estimate.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.99[2]> 0.99> 0.98[3]
Limit of Detection (LOD) 0.01 - 0.302 µg/mL[1][4]0.01 µg/mL[5]Typically in the low ng/mL range~1 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.99 µg/mL[1][4]0.01 µg/mL[5]Typically in the low ng/mL range~3 µg/mL
Accuracy (% Recovery) 97.1 - 102.2%[6]97.1 - 103.2%[5]High accuracy expected80 - 90%[3]
Precision (%RSD) < 2%[1]< 10%[5]< 15%< 2%[3]
Specificity Good, dependent on chromatographic resolutionExcellent, based on mass-to-charge ratioExcellent, based on mass fragmentation patternsLow, susceptible to interference from other UV-absorbing compounds
Throughput ModerateHighLow to ModerateHigh
Cost ModerateHighHighLow

Experimental Workflow & Signaling Pathways

To aid in the conceptualization of the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample containing This compound Extraction Extraction Sample->Extraction Purification Purification/ Filtration Extraction->Purification HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS UVVis UV-Vis Purification->UVVis Derivatization Derivatization (e.g., Silylation) Purification->Derivatization Linearity Linearity HPLC->Linearity Specificity Specificity HPLC->Specificity Sensitivity Sensitivity (LOD, LOQ) LCMS->Sensitivity LCMS->Specificity GCMS GC-MS Accuracy Accuracy GCMS->Accuracy GCMS->Specificity Precision Precision UVVis->Precision Derivatization->GCMS Data_Analysis Data Analysis & Comparison Linearity->Data_Analysis Sensitivity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis

A general workflow for the cross-validation of analytical methods for this compound quantification.

Signaling Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-Inflammatory Pathway mCA_anti This compound Keap1 Keap1 mCA_anti->Keap1 destabilizes Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes promotes transcription mCA_inflam This compound IKK IKK mCA_inflam->IKK inhibits IκBα IκBα IKK->IκBα inhibits phosphorylation NFκB NF-κB IκBα->NFκB prevents degradation & release of Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NFκB->Pro_inflammatory_Cytokines inhibits transcription

Simplified signaling pathways influenced by this compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the quantification of phenolic acids and should be optimized and validated for this compound in the specific matrix of interest.

Sample Preparation (General)
  • Extraction: For solid samples (e.g., plant material), perform a solid-liquid extraction using a suitable solvent such as methanol, ethanol (B145695), or a mixture with water. Sonication or homogenization can enhance extraction efficiency. For liquid samples (e.g., plasma, culture media), a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary, followed by centrifugation.

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Filtration: Prior to injection into a chromatographic system, filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 310-325 nm.

  • Quantification: Create a calibration curve by injecting known concentrations of an this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column and Mobile Phase: Similar to HPLC, a C18 column with a gradient of acidified water and acetonitrile/methanol is used.[5]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids.[5]

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion for m-coumaric acid is [M-H]⁻ at m/z 163. The selection of specific product ions will enhance selectivity.

  • Quantification: Generate a calibration curve using a standard of this compound. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Essential Step): this compound is not volatile and requires derivatization prior to GC-MS analysis. Silylation is a common method.

    • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30-60 minutes) to complete the derivatization reaction.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • MS Detection: Use electron ionization (EI) and scan for the characteristic fragment ions of the silylated this compound.

  • Quantification: Prepare a calibration curve using derivatized standards of this compound.

UV-Vis Spectrophotometry
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb in the same region (e.g., ethanol or methanol).[3]

  • Procedure:

    • Determine the λmax of this compound in the chosen solvent by scanning a standard solution across a range of wavelengths (typically 200-400 nm).[3]

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Quantification: Measure the absorbance of the sample solution at the λmax and determine its concentration using the calibration curve. Note that this method is prone to interference from other compounds in the sample that absorb at the same wavelength.

Conclusion

The choice of quantification method for this compound should be guided by the specific requirements of the study. HPLC-UV offers a good balance of performance and cost for routine analysis. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex matrices and trace-level quantification. GC-MS , while requiring a derivatization step, is a powerful tool for structural confirmation and quantification, particularly when coupled with a comprehensive library of mass spectra. UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for high-throughput screening or for the analysis of relatively pure samples where high specificity is not required. For all methods, proper validation is crucial to ensure reliable and accurate results.

References

(E)-m-Coumaric Acid vs. Ferulic Acid: A Comparative Guide on Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(E)-m-Coumaric acid and ferulic acid are both hydroxycinnamic acids, a class of phenolic compounds widely found in plants, fruits, and vegetables.[1] Their structural similarities give rise to overlapping biological activities, yet subtle differences in their chemical makeup lead to distinct efficacy profiles. This guide provides a detailed comparison of their biological performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Comparative Biological Efficacy

The biological activities of this compound and ferulic acid are frequently evaluated across several key areas, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. Common in vitro assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Generally, ferulic acid exhibits higher radical scavenging activity than coumaric acids.[3][4] This is often attributed to the presence of an electron-donating methoxy (B1213986) group on the benzene (B151609) ring of ferulic acid, which enhances its ability to donate a hydrogen atom and stabilize the resulting radical.[5] One study reported that in DPPH assays, the radical scavenging activity decreased in the order of caffeic acid > sinapic acid > ferulic acid > p-coumaric acid.[3] Another study found that while ferulic acid was potent in scavenging DPPH radicals, m-coumaric acid was considered inactive in the same assay.[4]

Compound Assay IC50 / Activity Reference
Ferulic AcidDPPH Radical ScavengingHigher activity[3]
p-Coumaric AcidDPPH Radical ScavengingLower activity than Ferulic Acid[3]
m-Coumaric AcidDPPH Radical ScavengingInactive[4]
Ferulic AcidABTS Radical ScavengingActive[5]
m-Coumaric AcidABTS Radical ScavengingSimilar activity to Ferulic Acid[5]

Note: Data is compiled from multiple sources and may not represent head-to-head comparisons under identical conditions.

Anti-inflammatory Activity

Both ferulic acid and p-coumaric acid have demonstrated anti-inflammatory properties.[6][7][8] Their mechanisms often involve the modulation of key inflammatory signaling pathways, such as inhibiting the activation of NF-κB (nuclear factor kappa B) and reducing the production of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and various interleukins (ILs).[7][8]

Studies suggest that p-coumaric acid can decrease the expression of inflammatory mediators like TNF-α and IL-6.[7] Similarly, ferulic acid exerts anti-inflammatory effects by regulating inflammatory cytokines and modulating signaling pathways including NF-κB and MAPK (mitogen-activated protein kinase).[8]

Anticancer Activity

The antiproliferative effects of both acids have been investigated in various cancer cell lines. They have been shown to inhibit cell growth and induce apoptosis.

A study on HepG2 (liver cancer) cells showed that caffeic, coumaric, and ferulic acids all exhibited cytotoxic effects and significantly inhibited the expression of the hTERT gene, which is crucial for cancer cell immortality.[9] Another study on A549 (lung cancer) and HT29-D4 (colon cancer) cells found that caffeic, coumaric, and ferulic acids all inhibited cell proliferation in a concentration-dependent manner.[10]

Ferulic acid and p-coumaric acid have been shown to inhibit the proliferation of Caco-2 colon cancer cells by affecting different phases of the cell cycle.[11][12] Furthermore, a mixture of ferulic acid and p-coumaric acid has been found to synergistically suppress colorectal cancer by remodeling aerobic glycolysis through the lncRNA 495810/PKM2 axis.[13]

Compound/Mixture Cell Line Effect Reference
Ferulic AcidHepG2, A549, HT29-D4, Caco-2Antiproliferative, hTERT downregulation, Cell cycle arrest[9][10][11]
(p/m)-Coumaric AcidHepG2, A549, HT29-D4, Caco-2Antiproliferative, hTERT downregulation[9][10][11]
Ferulic Acid + p-Coumaric AcidColorectal Cancer CellsSynergistic inhibition of cell growth, remodels aerobic glycolysis[13]

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action and experimental designs is crucial for research.

NF-κB Inflammatory Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both ferulic acid and p-coumaric acid can inhibit this pathway, preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc NFkB_inactive NF-κB (p50/p65) IkB_bound IκB DNA DNA Binding NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inhibitor Ferulic Acid & m-Coumaric Acid Inhibitor->IKK Inhibition Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Stock Solutions (m-Coumaric Acid, Ferulic Acid) B1 Add compound dilutions to microplate wells A1->B1 A2 Prepare DPPH Radical Solution (e.g., in Methanol) B2 Add DPPH solution to all wells A2->B2 A3 Prepare Positive Control (e.g., Ascorbic Acid) A3->B1 B1->B2 B3 Incubate in the dark (e.g., 30 minutes at room temp) B2->B3 C1 Measure Absorbance (e.g., at 517 nm) B3->C1 C2 Calculate % Scavenging Activity C1->C2 C3 Determine IC50 values C2->C3

References

A Comparative Guide to the In Vitro and In Vivo Effects of (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

(E)-m-Coumaric acid , a member of the hydroxycinnamic acid family, is a phenolic compound found in various plants. It has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comparative overview of the biological effects of this compound observed in laboratory settings (in vitro) and in living organisms (in vivo), offering valuable insights for researchers, scientists, and professionals in drug development. While much of the available research has focused on its isomer, p-coumaric acid, this guide will focus on the data available for the meta-isomer and draw comparisons where appropriate.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data available for the biological activities of coumaric acid isomers. It is important to note that there is a significant disparity in the amount of research conducted on p-coumaric acid compared to m-coumaric acid, resulting in more extensive data for the former.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activities

CompoundAssayTarget/RadicalIC50 ValueReference
m-Coumaric Acid AntiglycationHuman Serum AlbuminLess effective than p-coumaric acid[1]
p-Coumaric AcidDPPH Radical ScavengingDPPH255.69 µg/mL[2]
p-Coumaric AcidNitric Oxide ScavengingNitric OxideMore significant than ascorbic acid[3]

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeAssayIC50 ValueDuration (hours)Reference
p-Coumaric AcidHT-29Human Colorectal AdenocarcinomaMTT150 µM24[4]
p-Coumaric AcidA431Human Epidermoid CarcinomaMTT~52 µg/mLNot Specified[5]
p-Coumaric AcidA375Human MelanomaCCK-84.4 mM24[6]
p-Coumaric AcidA375Human MelanomaCCK-82.5 mM48[6]
p-Coumaric AcidB16Murine MelanomaCCK-84.1 mM24[6]
p-Coumaric AcidB16Murine MelanomaCCK-82.8 mM48[6]

Table 3: In Vivo Anti-Diabetic Effects in Streptozotocin (STZ)-Induced Diabetic Rats

CompoundDoseRoute of AdministrationKey FindingsReference
m-Coumaric Acid 150 or 300 mg/kg bwIntragastric- Reduced blood glucose and HbA1c levels- Normalized oxidative stress parameters in the retina- Reduced TNF-α levels[7]
p-Coumaric Acid100 mg/kg bwOral- Significantly lowered blood glucose- Increased insulin (B600854) levels- Improved antioxidant status[8]

Table 4: In Vivo Neuroprotective Effects in a Rat Model of Embolic Cerebral Ischemia

CompoundDoseRoute of AdministrationKey FindingsReference
p-Coumaric Acid100 mg/kg b wtIntraperitoneal- Improved neurological deficit scores- Decreased oxidative damage[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To assess the free radical scavenging capacity of the test compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well plate or cuvettes, add various concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[9]

2. Nitric Oxide (NO) Scavenging Assay

  • Objective: To determine the ability of the test compound to scavenge nitric oxide radicals.

  • Procedure:

    • Nitric oxide is generated from sodium nitroprusside (SNP) in an aqueous solution at physiological pH.

    • Prepare different concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add SNP solution to each concentration of the test compound.

    • Incubate the mixture at room temperature for a specific time (e.g., 150 minutes).

    • After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the solution. This reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.

    • Measure the absorbance of the chromophore at approximately 546 nm.

    • The percentage of NO scavenging is calculated, and the IC50 value is determined.[10]

In Vivo Models

1. Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Objective: To evaluate the anti-diabetic effects of the test compound in an animal model of type 1 diabetes.

  • Procedure:

    • Adult male Wistar or Sprague-Dawley rats are typically used.

    • Diabetes is induced by a single intraperitoneal injection of STZ dissolved in a citrate (B86180) buffer (pH 4.5). The dose of STZ can vary (e.g., 40-60 mg/kg body weight).[8][11]

    • After a few days (e.g., 72 hours to one week), blood glucose levels are measured to confirm the induction of diabetes (typically blood glucose > 250 mg/dL).[7][8]

    • Diabetic rats are then divided into groups and treated with this compound (e.g., 150 or 300 mg/kg bw, administered intragastrically) or a vehicle control daily for a specified period (e.g., 30-45 days).[7][12] A positive control group treated with insulin may also be included.[7]

    • Throughout the study, parameters such as body weight and blood glucose levels are monitored.

    • At the end of the treatment period, animals are sacrificed, and blood and tissues (e.g., pancreas, liver, kidney, retina) are collected for biochemical and histopathological analysis. Measured parameters can include HbA1c, insulin levels, lipid profiles, oxidative stress markers (e.g., SOD, MDA), and inflammatory cytokines (e.g., TNF-α).[7][8]

2. Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia

  • Objective: To assess the neuroprotective effects of the test compound in an animal model of stroke.

  • Procedure:

    • Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A monofilament suture with a blunted tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[1][13]

    • The filament is left in place for a specific duration to induce ischemia (e.g., 90 minutes).[13]

    • This compound (e.g., 100 mg/kg body weight, administered intraperitoneally) or a vehicle control is administered at a specific time point relative to the MCAO procedure (e.g., 5 minutes after MCAO).[1]

    • After the ischemic period, the filament is withdrawn to allow for reperfusion.

    • Neurological deficit scoring is performed at various time points after MCAO to assess functional recovery.

    • At the end of the experiment, animals are sacrificed, and the brains are removed for analysis of infarct volume (e.g., using TTC staining) and biochemical markers of oxidative stress and apoptosis.[1]

Signaling Pathway Modulation

This compound and its isomers have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies suggest that hydroxycinnamic acids, including coumaric acid, can inhibit NF-κB signaling.[7]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1b->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Leads to degradation of IκB NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n NF-κB translocation m_Coumaric_Acid This compound m_Coumaric_Acid->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induces

Inhibition of the NF-κB signaling pathway by this compound.

2. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. Dysregulation of this pathway is common in cancer. Some studies on p-coumaric acid suggest its potential to inhibit this pathway in cancer cells.

PI3K_Akt_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Targets pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis p_Coumaric_Acid p-Coumaric Acid p_Coumaric_Acid->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway by p-coumaric acid.

Conclusion

The available evidence suggests that this compound possesses promising biological activities, particularly in the context of diabetes and potentially inflammation. However, the body of research is significantly smaller compared to its isomer, p-coumaric acid. The in vivo studies on m-coumaric acid demonstrate its potential to ameliorate diabetic complications, while in vitro data points towards its antioxidant and anti-inflammatory capabilities.

For researchers and drug development professionals, this compound represents an interesting molecule for further investigation. Future studies should focus on generating more robust quantitative in vitro data, including IC50 values for a wider range of biological targets, and expanding the scope of in vivo studies to other disease models. A direct comparative analysis of the in vitro and in vivo efficacy of o-, m-, and p-coumaric acid under standardized conditions would be highly valuable in elucidating the structure-activity relationships and identifying the most potent isomer for specific therapeutic applications. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for designing and executing such future research endeavors.

References

Statistical analysis of (E)-m-Coumaric acid bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed statistical analysis and comparison of the biological activities of (E)-m-coumaric acid and its isomers, focusing on antioxidant, anti-inflammatory, and anticancer properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The biological efficacy of coumaric acid isomers varies significantly depending on the position of the hydroxyl group on the phenyl ring. The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant potential of coumaric acid isomers is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, with the half-maximal effective concentration (EC50) indicating the antioxidant potency.

Table 1: Comparison of DPPH Radical Scavenging Activity of Coumaric Acid Isomers

CompoundEC50 (µmol/assay)[1]
(E)-o-Coumaric acid> 200
This compound> 200
(E)-p-Coumaric acid116.3
Ascorbic Acid (Standard)Not Reported

Note: A lower EC50 value indicates greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory properties of coumaric acid isomers can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparison of Anti-inflammatory Activity of Coumaric Acid Isomers

CompoundAssayCell LineIC50 Value
(E)-o-Coumaric acidCarrageenan-induced paw edema (in vivo)N/A20 mg/kg (significantly reduced edema)[2][3]
This compoundNitric Oxide ScavengingRAW 264.7 macrophagesData Not Available
(E)-p-Coumaric acidNitric Oxide Production InhibitionRAW 264.7 macrophagesNot Reported

Note: While a direct IC50 for nitric oxide scavenging by this compound was not found, studies on related isomers demonstrate their anti-inflammatory potential.

Anticancer Activity

The cytotoxic effects of coumaric acid isomers against cancer cell lines are a key indicator of their anticancer potential. The MTT assay is widely used to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.

Table 3: Comparison of Anticancer Activity of Coumaric Acid Isomers against Breast Cancer Cells (MCF-7)

CompoundAssayIC50 Value
(E)-o-Coumaric acidMTT AssayData Not Available
This compoundMTT AssayData Not Available
(E)-p-Coumaric acidMTT Assay~40 mM (for 24h)[2][4]
Novel p-Coumaric acid-L-threonine derivativeMTT Assay39.6 ± 1 μM[5]

Note: The high IC50 value for p-coumaric acid suggests relatively low direct cytotoxicity against MCF-7 cells, while derivatives show significantly enhanced potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the test compound.

Procedure:

  • A methanolic solution containing varying concentrations of the test compound (e.g., 40 to 200 µmol) is prepared.[1]

  • A freshly prepared 1 mmol/L methanolic solution of DPPH is added to the test solutions.[1]

  • The mixture is vortexed and incubated at room temperature in the dark for a specified period (e.g., 20 minutes).[1]

  • The absorbance of the remaining DPPH radical is measured at 517 nm using a spectrophotometer.[1]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of these nitrite ions can be measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • A reaction mixture containing sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS) and the test compound at various concentrations is prepared.

  • The mixture is incubated at 25°C for 150 minutes.[6]

  • An equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid) is added to the reaction mixture.

  • The absorbance of the chromophore formed during the diazotization of nitrite with sulfanilamide and subsequent coupling with naphthylethylenediamine is measured at 546 nm.

  • The percentage of nitric oxide scavenging activity is calculated, and the IC50 value is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of a compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Preparation Compound Preparation Antioxidant Assays Antioxidant Assays Compound Preparation->Antioxidant Assays DPPH, ABTS Anti-inflammatory Assays Anti-inflammatory Assays Compound Preparation->Anti-inflammatory Assays NO Scavenging Anticancer Assays Anticancer Assays Compound Preparation->Anticancer Assays MTT on MCF-7 Data Analysis (EC50) Data Analysis (EC50) Antioxidant Assays->Data Analysis (EC50) Data Analysis (IC50) Data Analysis (IC50) Anti-inflammatory Assays->Data Analysis (IC50) Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis (IC50)->Signaling Pathway Analysis Western Blot, PCR Anticancer Assays->Data Analysis (IC50) Target Identification Target Identification Signaling Pathway Analysis->Target Identification Animal Model Studies Animal Model Studies Target Identification->Animal Model Studies Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model Studies->Efficacy & Toxicity Assessment

Caption: General workflow for evaluating the bioactivity of this compound.

NF-κB Signaling Pathway in Inflammation

(E)-p-coumaric acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a crucial regulator of the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription m-Coumaric Acid m-Coumaric Acid m-Coumaric Acid->IKK Complex Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by coumaric acid.

References

A Comparative Guide to the Biological Activities of (E)-m-Coumaric Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published findings on the biological activities of (E)-m-coumaric acid, with a particular focus on its antioxidant, anti-inflammatory, and neuroprotective properties. Due to a significant disparity in the volume of available research, this guide heavily references the extensively studied p-coumaric acid as a benchmark for comparison. The objective is to summarize existing data, provide detailed experimental context, and identify areas where further research on this compound is warranted.

I. Comparative Analysis of Biological Activities

The existing literature indicates that while this compound possesses biological activity, it is generally less potent than its isomer, p-coumaric acid, particularly in antioxidant assays.[1][2] Direct comparative studies on the anti-inflammatory and neuroprotective effects are limited, necessitating a broader look at the coumaric acid isomer class.

Antioxidant Activity

The antioxidant capacity of coumaric acid isomers is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Available data suggests a hierarchy of antioxidant potential among the isomers.

Table 1: Comparative Antioxidant Activity of Coumaric Acid Isomers

CompoundAssayEC50 / IC50Relative ActivityCitation
This compound DPPH> 100 µMWeaker[1]
p-Coumaric acid DPPH~33 - 100 µMStronger[1][3]
o-Coumaric acid DPPH> 100 µMWeaker[1]
Caffeic Acid DPPH~4 µMVery Strong[3]
Ascorbic Acid (Standard) DPPH~25 µMStrong[4]

Note: Lower EC50/IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

While direct quantitative comparisons for this compound are scarce, studies on coumaric acid isomers suggest a potential for anti-inflammatory effects. The carrageenan-induced paw edema model in rodents is a standard in vivo assay for acute inflammation.

Table 2: Anti-inflammatory Activity of Coumaric Acid Isomers and Related Compounds

CompoundModelDosageEffectCitation
p-Coumaric acid Carrageenan-induced paw edema (rats)100 mg/kgSignificant reduction in edema[5]
p-Coumaric acid Lipopolysaccharide (LPS)-stimulated RAW264.7 cells10-100 µg/mLInhibition of NO, PGE2, TNF-α, IL-6 production[6][7]
trans-o-Coumaric acid Carrageenan-induced paw edema (mice)20 mg/kgSignificant edema reduction, comparable to diclofenac[8]

Note: Further studies are needed to quantify the specific anti-inflammatory potency of this compound.

Neuroprotective Effects

Research into the neuroprotective properties of coumaric acid isomers is an emerging field. Studies have utilized cell culture models of neuronal stress to investigate these effects.

Table 3: Neuroprotective Effects of Coumaric Acid Isomers

CompoundCell ModelStressorEffectCitation
p-Coumaric acid Rat model of cerebral ischemiaEmbolic occlusionReduced oxidative damage and improved neurological scores[9]
p-Coumaric acid D-galactose-induced neurotoxicity in miceD-galactoseAttenuated neuroinflammation and apoptosis[10]

Note: Specific studies on the neuroprotective effects of this compound are currently limited.

II. Known Signaling Pathways (Primarily for p-Coumaric Acid)

The mechanisms underlying the biological activities of p-coumaric acid involve the modulation of key signaling pathways related to inflammation and oxidative stress. It is important to note that these pathways have not been explicitly confirmed for this compound and represent a critical area for future investigation.

Anti-inflammatory Signaling

p-Coumaric acid has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[6]

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK m_Coumaric_acid This compound (Hypothesized) m_Coumaric_acid->IKK m_Coumaric_acid->MAPK p_Coumaric_acid p-Coumaric acid p_Coumaric_acid->IKK Inhibits p_Coumaric_acid->MAPK Inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Gene

Inhibition of NF-κB and MAPK pathways by p-coumaric acid.

Antioxidant and Cytoprotective Signaling

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses. p-Coumaric acid has been suggested to activate this pathway, leading to the expression of antioxidant enzymes.[11]

Antioxidant_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m_Coumaric_acid This compound (Hypothesized) Keap1 Keap1 m_Coumaric_acid->Keap1 p_Coumaric_acid p-Coumaric acid p_Coumaric_acid->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Gene Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene

Activation of the Nrf2 antioxidant pathway by p-coumaric acid.

III. Experimental Protocols

The following are generalized protocols for key assays mentioned in this guide. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

DPPH Radical Scavenging Assay (Antioxidant Activity)

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH solution (e.g., 0.1 mM in methanol) and test compound dilutions start->prep_reagents mix Mix DPPH solution with test compound or standard (e.g., Ascorbic Acid) prep_reagents->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % scavenging activity: [(A_control - A_sample) / A_control] x 100 measure->calculate end End calculate->end Paw_Edema_Workflow start Start acclimatize Acclimatize animals (e.g., Wistar rats) start->acclimatize fast Fast animals overnight with free access to water acclimatize->fast administer Administer test compound, vehicle, or standard drug (e.g., Indomethacin) fast->administer induce Induce edema by injecting carrageenan into the paw administer->induce measure Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) induce->measure calculate Calculate % inhibition of edema measure->calculate end End calculate->end Western_Blot_Workflow start Start treat_cells Treat cells (e.g., RAW264.7) with LPS and/or test compound start->treat_cells lyse Lyse cells and quantify protein concentration treat_cells->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block the membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-IκBα, anti-NF-κB p65) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect protein bands using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

References

A Comparative Analysis of the Antiglycation Potential of Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative study reveals significant differences in the antiglycation potential of three coumaric acid isomers: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). The findings position p-coumaric acid as a frontrunner in mitigating the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various chronic diseases, including diabetic complications. This guide provides an objective comparison of the isomers' performance, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

Data Summary

The antiglycation potential of coumaric acid isomers was evaluated using in vitro models of protein glycation, specifically the bovine serum albumin (BSA)-glucose and BSA-methylglyoxal (MGO) assays. These models simulate the non-enzymatic glycation of proteins, a key process in the formation of AGEs. The comparative efficacy of the isomers is summarized in the tables below, based on their ability to inhibit the formation of fluorescent AGEs, protect against the loss of free lysine (B10760008) and thiol groups in proteins, and reduce the formation of fructosamine (B8680336) and protein carbonyls.

Table 1: Comparative Inhibition of Advanced Glycation End Product (AGE) Formation by Coumaric Acid Isomers

Coumaric Acid IsomerConcentration (µM)Inhibition of Fluorescent AGEs (%)
o-Coumaric Acid5018.89
10027.23
20031.77
m-Coumaric Acid5045.53
10051.34
20058.36
p-Coumaric Acid5071.10
10079.97
20083.96

Data adapted from a comparative in-vitro study on human serum albumin (HSA) incubated with glucose.[1][2]

Table 2: Protective Effects of Coumaric Acid Isomers on Protein Integrity

Coumaric Acid IsomerConcentration (µM)Protection of Free Lysine (%)
o-Coumaric Acid5025.43
100100
200185
m-Coumaric Acid5037.28
100125.87
200204.38
p-Coumaric Acid5044.73
100142.54
200218.42

Data reflects the percentage increase in free lysine content in the presence of coumaric acid isomers compared to glycated HSA.[2]

Table 3: Inhibition of Intermediate Glycation Products by Coumaric Acid Isomers

Coumaric Acid IsomerConcentration (µM)Inhibition of Fructosamine Formation (%)
o-Coumaric Acid200Data not specified
m-Coumaric Acid200Data not specified
p-Coumaric Acid20015.5[1]

Quantitative comparative data for fructosamine inhibition by o- and m-coumaric acid were not available in the primary comparative study. p-Coumaric acid showed notable inhibitory effects.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay

This assay assesses the inhibition of AGEs formation in the presence of a reducing sugar (glucose).

  • Preparation of Solutions:

    • Bovine Serum Albumin (BSA) solution: Prepare a 10 mg/mL solution of BSA in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Glucose solution: Prepare a 500 mM solution of D-glucose in 0.1 M phosphate buffer (pH 7.4).

    • Coumaric acid isomer solutions: Prepare stock solutions of o-, m-, and p-coumaric acid in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations (e.g., 50, 100, 200 µM) in phosphate buffer.

    • Sodium azide (B81097) solution: Prepare a 0.02% (w/v) solution to prevent microbial growth.

  • Incubation:

    • In a reaction tube, mix 1 mL of BSA solution, 1 mL of glucose solution, and 1 mL of the coumaric acid isomer solution.

    • A control group should be prepared with 1 mL of phosphate buffer instead of the isomer solution.

    • A blank group should be prepared containing BSA and the isomer without glucose.

    • Add sodium azide to each tube.

    • Incubate the mixtures in the dark at 37°C for a period of 7 to 28 days.[3][4]

  • Measurement of Fluorescent AGEs:

    • After incubation, measure the fluorescence intensity of the solutions using a spectrofluorometer.

    • The excitation wavelength is typically set at 370 nm and the emission wavelength at 440 nm.[4]

    • The percentage inhibition of AGEs formation is calculated using the following formula:

Bovine Serum Albumin (BSA)-Methylglyoxal (MGO) Antiglycation Assay

This assay evaluates the ability of the isomers to trap reactive dicarbonyl species like methylglyoxal (B44143) (MGO), which are potent precursors of AGEs.

  • Preparation of Solutions:

    • BSA solution: Prepare a 10 mg/mL solution of BSA in 0.1 M phosphate buffer (pH 7.4).

    • Methylglyoxal (MGO) solution: Prepare a 5 mM solution of MGO in 0.1 M phosphate buffer (pH 7.4).

    • Coumaric acid isomer solutions: Prepare as described in the BSA-glucose assay.

    • Sodium azide solution: Prepare a 0.02% (w/v) solution.

  • Incubation:

    • Combine 1 mL of BSA solution, 1 mL of MGO solution, and 1 mL of the coumaric acid isomer solution.

    • Prepare control and blank groups as in the BSA-glucose assay, replacing glucose with MGO.

    • Add sodium azide to each tube.

    • Incubate the mixtures in a sterile environment at 37°C for 24 to 72 hours.[5]

  • Measurement of Fluorescent AGEs:

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.[6]

    • Calculate the percentage inhibition as described for the BSA-glucose assay.

Mechanistic Insights and Signaling Pathways

The antiglycation potential of coumaric acid isomers is attributed to a multi-faceted mechanism, primarily revolving around their antioxidant and reactive species scavenging properties.

Antiglycation_Mechanism ReducingSugars Reducing Sugars (e.g., Glucose) SchiffBase Schiff Base ReducingSugars->SchiffBase Non-enzymatic glycation Protein Protein (e.g., BSA) Protein->SchiffBase Amadori Amadori Products SchiffBase->Amadori dicarbonyls α-Dicarbonyls (e.g., MGO) Amadori->dicarbonyls Oxidation/ Degradation ROS Reactive Oxygen Species (ROS) Amadori->ROS AGEs Advanced Glycation End Products (AGEs) dicarbonyls->AGEs dicarbonyls->ROS RAGE RAGE Receptor AGEs->RAGE Binding CellularStress Cellular Stress & Inflammation RAGE->CellularStress Activation CoumaricAcids Coumaric Acid Isomers CoumaricAcids->dicarbonyls Trapping CoumaricAcids->AGEs Inhibition of formation CoumaricAcids->RAGE Blocking interaction CoumaricAcids->ROS Scavenging

Caption: Antiglycation mechanism of coumaric acid isomers.

The primary mechanisms by which coumaric acids are believed to exert their antiglycation effects include:

  • Reactive Oxygen Species (ROS) Scavenging: The glycation process generates ROS, which can accelerate the formation of AGEs. Phenolic compounds like coumaric acids are potent antioxidants that can neutralize these ROS.

  • Trapping of α-Dicarbonyls: Coumaric acids can directly trap reactive dicarbonyl intermediates such as MGO, preventing them from reacting with proteins to form AGEs.

  • Inhibition of AGE Formation: By interfering at various stages of the Maillard reaction, coumaric acids can inhibit the overall formation of AGEs.

  • Blocking AGE-RAGE Interaction: Some evidence suggests that phenolic compounds may interfere with the binding of existing AGEs to their cellular receptor (RAGE), thereby mitigating downstream inflammatory signaling.

Experimental Workflow

The general workflow for assessing the antiglycation potential of coumaric acid isomers is depicted below.

Experimental_Workflow start Start: Prepare Reagents (BSA, Glucose/MGO, Isomers) incubation Incubation of Reaction Mixtures (37°C) start->incubation measurement Measurement of Glycation Markers incubation->measurement fluorescence Fluorescent AGEs (Spectrofluorometry) measurement->fluorescence fructosamine Fructosamine Assay (NBT Method) measurement->fructosamine carbonyl Protein Carbonyl Assay (DNPH Method) measurement->carbonyl thiol Free Thiol Group Assay (Ellman's Reagent) measurement->thiol lysine Free Lysine Assay (TNBSA Method) measurement->lysine analysis Data Analysis: Calculate % Inhibition fluorescence->analysis fructosamine->analysis carbonyl->analysis thiol->analysis lysine->analysis end Conclusion: Comparative Efficacy analysis->end

Caption: Workflow for assessing antiglycation potential.

Conclusion

The available in vitro evidence strongly suggests that p-coumaric acid possesses superior antiglycation potential compared to its ortho and meta isomers.[1][2] This is demonstrated by its greater ability to inhibit the formation of fluorescent AGEs and protect essential protein residues from glycation-induced damage. The potent antioxidant and dicarbonyl trapping activities of phenolic acids are the likely mechanisms underlying these protective effects. These findings highlight p-coumaric acid as a promising candidate for further investigation as a therapeutic agent to combat glycation-related pathologies. Future studies should focus on in vivo models to validate these in vitro findings and elucidate the precise molecular interactions responsible for its potent antiglycation activity.

References

Safety Operating Guide

Proper Disposal of (E)-m-Coumaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of (E)-m-Coumaric acid, tailored for researchers, scientists, and drug development professionals.

Hazard and Disposal Summary

This compound, a phenolic compound, is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Proper disposal as hazardous waste is mandatory to mitigate these risks.

Parameter Information Citation
Chemical Name This compound[1]
CAS Number 14755-02-3[1]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3)[1]
Disposal Method Hazardous Waste[1][2]
Special Provisions Do not empty into drains. Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Waste Classification HP 4 irritant - skin irritation and eye damage. HP 5 specific target organ toxicity (STOT)/aspiration toxicity.[1]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[1][5]

    • The container must be kept closed when not in use.[5]

  • Liquid Waste (Solutions):

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.[1][5]

  • Contaminated Labware and Sharps:

    • Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated, puncture-proof container labeled as hazardous waste.[5]

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous waste.

3. Labeling of Waste Containers:

  • All waste containers must be labeled with the words "Hazardous Waste."[5]

  • The label must clearly identify the contents, including "this compound" and any other constituents.

  • Indicate the approximate concentration or quantity of the chemical.

  • Include the date when waste was first added to the container.

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials.[4]

  • Do not accumulate large quantities of waste.

5. Arranging for Disposal:

  • Once the waste container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills
  • Small Spills:

    • Ensure the area is well-ventilated.[3]

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[3]

    • Collect the absorbed material into a designated hazardous waste container.[3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team for assistance.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1. Disposal Decision Workflow for this compound cluster_start cluster_type cluster_collection cluster_storage cluster_disposal start Identify Waste Containing This compound solid Solid Waste (Pure compound, contaminated solids) start->solid Determine Waste Type liquid Liquid Waste (Solutions) start->liquid Determine Waste Type labware Contaminated Labware (Glassware, pipette tips) start->labware Determine Waste Type collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Sealed Waste Container liquid->collect_liquid collect_labware Collect in Labeled Puncture-Proof Container labware->collect_labware storage Store in Designated Satellite Accumulation Area collect_solid->storage Segregate and Store collect_liquid->storage Segregate and Store collect_labware->storage Segregate and Store disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (E)-m-Coumaric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is classified as a skin, eye, and respiratory irritant.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate risks of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following tables provide a quantitative guide to selecting the necessary equipment for handling this compound.

Hand Protection: Chemical Resistant Gloves

Nitrile or neoprene gloves are recommended for handling this compound.[2] Glove selection should be based on the anticipated level and duration of contact.

Glove MaterialMinimum ThicknessEstimated Breakthrough Time (Minutes)Application
Nitrile5 mil (0.127 mm)> 60Incidental contact, handling small quantities
Nitrile8 mil (0.203 mm)> 240Extended handling, larger quantities
Neoprene15 mil (0.381 mm)> 480Immersive work, spill cleanup

Note: Breakthrough times are estimated based on data for similar organic acids. Always inspect gloves for integrity before use and replace them immediately if signs of degradation or contamination occur.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye and face protection is critical.[1][2]

Protection LevelEquipmentApplication
Standard Chemical splash gogglesHandling any quantity of this compound
Enhanced Chemical splash goggles and a full-face shieldHandling quantities > 25g, or when there is a significant risk of splashing
Respiratory Protection

To prevent respiratory irritation from airborne particles, appropriate respiratory protection is required, particularly when handling the powdered form of this compound.

Respirator TypeMinimum Filtration EfficiencyAssigned Protection Factor (APF)Application
FFP1 80%4Work with small quantities in a well-ventilated area
FFP2 / N95 94% / 95%10Generating dust, handling larger quantities
FFP3 / N99 99%20High-dust environments, spill cleanup of powder

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the tables above.

  • Handling:

    • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.

    • When weighing, use a draft shield or perform the task in a glove box to prevent dissemination of the powder.

    • Use dedicated, clearly labeled glassware and utensils.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate all work surfaces, glassware, and utensils immediately after use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a dedicated, clearly labeled hazardous waste container.

    • The container should be a sealable, high-density polyethylene (B3416737) (HDPE) drum.

  • Liquid Waste:

    • For solutions of this compound, collect in a labeled, sealable, and chemically compatible (e.g., HDPE or glass) waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE:

    • Disposable gloves, aprons, and other contaminated PPE should be placed in a sealed bag and disposed of as solid chemical waste.

Decontamination and Final Disposal
  • Decontamination of Reusable PPE:

    • Reusable items such as face shields and goggles should be thoroughly cleaned with soap and water, followed by a rinse with 70% ethanol, and allowed to air dry.

  • Final Disposal:

    • All collected waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound start Start: Assess Task substance Handling this compound start->substance quantity Quantity > 25g or Splash Risk? substance->quantity dust Dust Generation Potential? quantity->dust No ppe_high_splash Enhanced PPE: - Nitrile/Neoprene Gloves (>8 mil) - Goggles & Face Shield - FFP2/N95 Respirator quantity->ppe_high_splash Yes ppe_low Standard PPE: - Nitrile Gloves (5 mil) - Chemical Splash Goggles - FFP1 Respirator dust->ppe_low No ppe_high_dust Enhanced PPE: - Nitrile/Neoprene Gloves (>8 mil) - Chemical Splash Goggles - FFP3/N99 Respirator dust->ppe_high_dust Yes end Proceed with Task ppe_low->end ppe_high_splash->end ppe_high_dust->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-m-Coumaric acid
Reactant of Route 2
Reactant of Route 2
(E)-m-Coumaric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.